URAT1&XO inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13+ |
InChI Key |
FWPXBKAQCQNVFM-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=C(C=C(C=C2)O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of URAT1 & XO Inhibitor 2: A Dual-Action Approach to Hyperuricemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout and is associated with other metabolic and cardiovascular diseases. The management of hyperuricemia often involves the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism, or the enhancement of uric acid excretion by targeting urate transporter 1 (URAT1). A promising therapeutic strategy involves the dual inhibition of both XO and URAT1 to achieve a more potent and balanced urate-lowering effect. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a notable dual inhibitor, designated as URAT1 & XO inhibitor 2, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO).
Introduction: The Rationale for Dual Inhibition
Uric acid homeostasis is maintained by a delicate balance between its production and excretion. Xanthine oxidase catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[1] URAT1, a renal transporter, plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Consequently, inhibiting XO reduces uric acid synthesis, while inhibiting URAT1 promotes its renal clearance.
Single-target therapies, such as the XO inhibitor allopurinol or the URAT1 inhibitor probenecid, have been the mainstay of hyperuricemia treatment. However, these agents can have limitations, including insufficient efficacy in some patients and potential side effects. The development of dual URAT1 and XO inhibitors offers the potential for enhanced therapeutic efficacy and a better safety profile. By simultaneously targeting both production and reabsorption, these dual-acting compounds may achieve target uric acid levels more effectively and potentially at lower doses, thereby minimizing dose-related adverse effects.
Discovery of URAT1 & XO Inhibitor 2 (BDEO)
URAT1 & XO inhibitor 2 (BDEO) was identified as a potent dual inhibitor of both xanthine oxidase and URAT1. Its discovery represents a significant advancement in the development of novel therapeutics for hyperuricemia. The chemical name for this compound is (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime, and its CAS number is 1239488-96-0.
Chemical Structure
The molecular structure of BDEO is presented below:
Quantitative Data Summary
The inhibitory potency of BDEO against human URAT1 and xanthine oxidase has been quantified in preclinical studies. The following table summarizes the key in vitro activity data for this dual inhibitor.
| Target | Parameter | Value | Reference |
| Xanthine Oxidase (XO) | IC50 | 3.3 µM | [3] |
| Urate Transporter 1 (URAT1) | Ki | 0.145 µM | [3] |
Table 1: In Vitro Inhibitory Activity of URAT1 & XO Inhibitor 2 (BDEO)
Synthesis of URAT1 & XO Inhibitor 2 (BDEO)
While a detailed, step-by-step synthesis protocol for BDEO is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the general synthesis of oximes from the corresponding ketone precursor. The synthesis would likely involve two main steps: the synthesis of the ketone intermediate and its subsequent conversion to the oxime.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of BDEO.
General Experimental Protocol for Oximation
The conversion of the ketone intermediate, 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone, to the oxime BDEO can be achieved by reacting it with hydroxylamine.
Materials:
-
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
A suitable base (e.g., pyridine, sodium acetate, or potassium hydroxide)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
Dissolve the ketone intermediate in the chosen solvent in a round-bottom flask.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Add the base to the reaction mixture to neutralize the HCl and liberate free hydroxylamine.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the oxime, followed by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO).
Experimental Protocols for In Vitro Assays
Xanthine Oxidase (XO) Inhibition Assay
The inhibitory activity of BDEO against xanthine oxidase is determined by measuring the decrease in the rate of uric acid formation.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.
Materials:
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Phosphate buffer (e.g., pH 7.5)
-
BDEO (test inhibitor)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of BDEO in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or vehicle control), and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set duration (e.g., 10-20 minutes) to determine the rate of uric acid formation.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
URAT1 Inhibition Assay
The inhibitory effect of BDEO on URAT1 is assessed by measuring the uptake of radiolabeled uric acid into cells expressing the human URAT1 transporter.
Principle: HEK293 cells are engineered to stably express the human URAT1 transporter. The ability of BDEO to inhibit the transporter is quantified by measuring the reduction in the uptake of [14C]-labeled uric acid into these cells.
Materials:
-
HEK293 cells stably expressing human URAT1 (and a corresponding mock-transfected control cell line)
-
[14C]-Uric acid (radiolabeled substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
BDEO (test inhibitor)
-
Probenecid or benzbromarone (positive controls)
-
Cell culture plates
-
Scintillation counter
Procedure:
-
Seed the URAT1-expressing HEK293 cells and mock-transfected cells into cell culture plates and grow to confluence.
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of BDEO or a vehicle control in the assay buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing [14C]-uric acid to the cells and incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter to determine the amount of [14C]-uric acid taken up by the cells.
-
URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in URAT1-expressing cells.
-
The percentage of inhibition is calculated, and the Ki value is determined from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate used in the assay.
Signaling Pathway and Mechanism of Action
The dual inhibition of URAT1 and XO by BDEO provides a two-pronged approach to lowering serum uric acid levels. The following diagram illustrates the central role of these two targets in uric acid homeostasis.
Caption: Mechanism of action of BDEO.
By inhibiting xanthine oxidase, BDEO reduces the de novo synthesis of uric acid from purine precursors. Simultaneously, by inhibiting URAT1 in the renal proximal tubules, it blocks the reabsorption of filtered uric acid, thereby promoting its excretion in the urine. This dual mechanism is expected to lead to a more substantial and sustained reduction in serum uric acid levels compared to single-target agents.
Conclusion and Future Directions
URAT1 & XO inhibitor 2 (BDEO) represents a promising dual-action candidate for the treatment of hyperuricemia and gout. Its ability to potently inhibit both xanthine oxidase and URAT1 in preclinical models highlights the potential of this therapeutic strategy. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of BDEO and similar dual inhibitors. The development of such compounds could offer a significant improvement in the management of hyperuricemia and its associated comorbidities.
References
The Dual-Pronged Approach of BDEO in Hyperuricemia Management: A Technical Overview
For Immediate Release
A deep dive into the molecular mechanism of (E)-2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO), a novel compound, reveals a potent dual-action strategy against hyperuricemia. This technical guide synthesizes the current understanding of BDEO's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades for researchers, scientists, and drug development professionals.
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary precursor to gout and is associated with kidney disease and cardiovascular complications.[1][2] The therapeutic landscape for hyperuricemia has traditionally focused on inhibiting uric acid production or enhancing its excretion.[3][4] BDEO emerges as a promising therapeutic candidate by uniquely addressing both pathways, complemented by significant anti-inflammatory activity.
Core Mechanism of Action: A Two-Front Attack
BDEO's efficacy in mitigating hyperuricemia stems from its ability to simultaneously inhibit uric acid synthesis and modulate key renal transporters involved in urate reabsorption.[1] Furthermore, it actively suppresses the inflammatory responses often triggered by high uric acid levels.[2]
Inhibition of Xanthine Oxidase
At the heart of uric acid production lies the enzyme xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][5] BDEO has been identified as a potent inhibitor of XO activity.[1] This direct inhibition curtails the overproduction of uric acid, a primary driver of hyperuricemia.[2]
Modulation of Renal Urate Transporters
The kidneys play a crucial role in maintaining uric acid homeostasis through a complex system of transporters. BDEO has been shown to downregulate the expression of two key proteins in this system:
-
Urate Transporter 1 (URAT1): A primary transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][6] By down-regulating URAT1, BDEO effectively reduces uric acid reabsorption, thereby promoting its excretion.[1]
-
Glucose Transporter 9 (GLUT9): Another significant transporter involved in urate reabsorption in the kidneys.[2] BDEO's ability to decrease GLUT9 expression further contributes to its uricosuric effect.[2]
This dual inhibitory action on both production and reabsorption marks a significant advancement in potential hyperuricemia therapies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on BDEO, providing a clear comparison of its efficacy.
| Parameter | Value | Compound/Treatment | Model System | Reference |
| XO Inhibition (IC50) | 3.33 µM | BDEO | In vitro enzyme assay | [1] |
| Effective In Vivo Dose | 10 and 20 mg/kg | BDEO | Potassium oxonate-induced hyperuricemic mice | [1] |
| Allopurinol (IC50) | 8.7 µM | Allopurinol | In vitro enzyme assay | [1] |
| Febuxostat (Dose) | 5 mg/kg | Febuxostat | In vivo mouse model | [1] |
Anti-Inflammatory Mechanism: Quelling the Inflammatory Cascade
Hyperuricemia is intrinsically linked to inflammation, with high uric acid levels triggering pro-inflammatory signaling pathways.[7][8] BDEO demonstrates significant anti-inflammatory properties by targeting two central inflammatory signaling axes: the NF-κB pathway and the NLRP3 inflammasome.[2]
Suppression of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines.[9][10][11] Uric acid can activate this pathway, leading to renal inflammation.[11] BDEO has been shown to inhibit the activation of the NF-κB signaling pathway in the kidneys of hyperuricemic mice, thereby reducing the expression of inflammatory mediators.[2]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by stimuli such as monosodium urate (MSU) crystals, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[7][8][9][12] This process is a critical driver of the acute inflammation seen in gout.[13][14] BDEO effectively suppresses the activation of the NLRP3 inflammasome, further mitigating the inflammatory damage associated with hyperuricemia.[2]
Visualizing the Mechanisms
To elucidate the complex interactions underlying BDEO's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual inhibitory action of BDEO on uric acid production and renal reabsorption.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 7. Association between Nod-like receptor protein 3 inflammasome and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Impact of the Gut Microbiota/REV-ERBα/NF-κB Axis on the Circadian Rhythmicity of Gout Flares from a Chronobiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Novel Therapeutic Strategy for Hyperuricemia and Gout
An In-depth Technical Guide to the Dual Inhibition of URAT1 and Xanthine Oxidase for the Treatment of Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels exceeding 6.8 mg/dL, is a critical metabolic disorder and a primary precursor to gout, a painful inflammatory arthritis.[1] The global incidence of hyperuricemia and gout has been on the rise, creating a significant healthcare burden.[1] The pathophysiology of hyperuricemia is primarily governed by two key proteins: xanthine oxidase (XO), which catalyzes the final two steps of purine metabolism to produce uric acid, and urate transporter 1 (URAT1), a renal transporter responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[1][2][3]
Current therapeutic strategies for hyperuricemia typically involve single-target agents: XO inhibitors like allopurinol and febuxostat, which decrease uric acid production, or URAT1 inhibitors (uricosurics) such as probenecid and lesinurad, which enhance its renal excretion.[4][5] While effective to an extent, these monotherapies have limitations, including insufficient efficacy in some patients and potential side effects.[1][4] This has propelled the development of a novel therapeutic approach: dual inhibition of both XO and URAT1 with a single molecule. This strategy offers the potential for enhanced therapeutic potency and an improved safety profile compared to single-target agents.[1][4]
This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic potential of dual URAT1 and xanthine oxidase inhibitors for researchers, scientists, and drug development professionals.
Core Signaling Pathways in Uric Acid Homeostasis and Gout
Understanding the underlying biological pathways is crucial for the rational design and evaluation of dual-target inhibitors. Uric acid levels are tightly regulated by a balance between production and excretion.
2.1 Uric Acid Production via Purine Metabolism
Uric acid is the final oxidation product of purine metabolism in humans.[6] Xanthine oxidase is the pivotal enzyme in this terminal pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Inhibiting XO directly curtails the production of uric acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to the In Vitro Screening of Novel Dual URAT1/XO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for novel dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). The development of dual-target inhibitors presents a promising therapeutic strategy for the management of hyperuricemia and gout by both reducing uric acid production and increasing its excretion.[1][2] This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key experimental workflows and underlying biological pathways.
Introduction to URAT1 and XO as Therapeutic Targets
Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood.[3] This can result from either the overproduction of uric acid or its insufficient excretion.[3][4] Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and then to uric acid.[4][5] Inhibiting XO, therefore, directly reduces the production of uric acid.[2] On the other hand, URAT1, a urate anion transporter located in the renal proximal tubules, is a key player in the reabsorption of uric acid from the filtrate back into the blood.[3][6] Consequently, inhibiting URAT1 promotes the excretion of uric acid.[7]
Clinically used drugs often target either XO (e.g., allopurinol, febuxostat) or URAT1 (e.g., probenecid, benzbromarone).[2][3] However, these single-target agents can be associated with adverse effects, such as hypersensitivity reactions, hepatotoxicity, and nephrotoxicity.[2][3] The development of dual inhibitors that simultaneously target both XO and URAT1 offers the potential for enhanced therapeutic efficacy and a better safety profile compared to single-target therapies.[1]
Experimental Protocols
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay spectrophotometrically determines the inhibitory activity of a compound on xanthine oxidase by measuring the reduction in uric acid formation.[5]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
Test compounds
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., DMSO).
-
Prepare various concentrations of the test compounds and the positive control (Allopurinol) in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Xanthine solution
-
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 15-30 minutes) to monitor the formation of uric acid.[5]
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro URAT1 Inhibition Assay
This cell-based assay measures the inhibition of uric acid uptake by cells expressing human URAT1 (hURAT1).[3]
Materials:
-
HEK293 cells stably expressing hURAT1
-
[14C]-labeled uric acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds
-
Benzbromarone or Probenecid (positive control)[3]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture the hURAT1-expressing HEK293 cells in appropriate culture plates until they reach a suitable confluency.
-
On the day of the assay, wash the cells with the uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or the positive control in the uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing [14C]-uric acid.
-
After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the cells treated with the test compound to the control cells (treated with vehicle).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the general cytotoxicity of novel compounds to ensure that the observed inhibition of URAT1 and XO is not due to cell death.[8][9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
HEK293 cells (or other relevant cell lines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined.
Data Presentation
The following tables summarize the in vitro inhibitory activities of some known and novel dual URAT1/XO inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected Compounds on Xanthine Oxidase (XO)
| Compound | XO IC50 (nM) | Reference |
| Allopurinol | Varies | [13] |
| Febuxostat | 36,100 | [3] |
| Compound 27 | 35 | [1] |
| BDEO | 3,300 | [14] |
Table 2: In Vitro Inhibitory Activity of Selected Compounds on URAT1
| Compound | URAT1 IC50 (nM) | Reference |
| Benzbromarone | 14,300 | [3] |
| Probenecid | Varies | [3] |
| Lesinurad | Varies | [3] |
| Compound 27 | 31 | [1] |
| Osthol | 78,800 | [3] |
| Febuxostat | 36,100 | [3] |
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the screening of dual URAT1/XO inhibitors.
References
- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monascus Yellow Pigments Ameliorate Hyperuricemia via Dual Mechanisms: Xanthine Oxidase Inhibition and Uric Acid Transporter Modulation (ABCG2, URAT1, and GLUT9) [mdpi.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. opentrons.com [opentrons.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. SAT0539 Novel Bifunctional Inhibitors of Xanthine Oxidase and URAT1 Induce Profound Hypouricemia in Human Subjects | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Deoxybenzoin Oxime Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs. It covers their synthesis, diverse pharmacological activities, and the experimental methodologies used for their evaluation. The information is tailored for professionals in drug discovery and medicinal chemistry, with a focus on presenting clear, actionable data and insights.
Introduction: The Therapeutic Potential of Deoxybenzoin Oximes
Deoxybenzoin, a core structure found in various natural products, serves as a versatile scaffold in medicinal chemistry. The introduction of an oxime functional group (C=NOH) to this scaffold yields deoxybenzoin oxime analogs, a class of compounds exhibiting a wide range of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2] The versatility of the oxime group, with its E/Z isomerism and ability to act as a hydrogen bond donor and acceptor, makes it a valuable component in designing novel therapeutic agents.[1][2]
SAR studies are crucial for optimizing the therapeutic potential of these analogs. By systematically modifying the deoxybenzoin core and observing the resulting changes in biological activity, researchers can identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. This guide delves into the SAR of these compounds against various biological targets, providing a framework for future drug design and development.
Core Structure and SAR Modifications
The fundamental structure of a deoxybenzoin oxime consists of two aromatic rings (Ring A and Ring B) connected by a two-carbon bridge, with one carbon being part of the oxime group. SAR studies typically explore modifications at several key positions:
-
Ring A and Ring B Substituents: The nature, position, and number of substituents on both aromatic rings significantly influence activity. Common modifications include hydroxyl, methoxy, and halogen groups.
-
The Oxime Group: The configuration (E/Z) of the oxime can be critical for activity, and modifications, such as conversion to oxime ethers or esters, can modulate properties like lipophilicity and metabolic stability.[3]
-
The Methylene Bridge: While less commonly modified, changes to the bridge can alter the molecule's overall conformation and flexibility.
Biological Activities and SAR Insights
Deoxybenzoin oxime analogs have been investigated for multiple therapeutic applications. This section summarizes the key findings.
Anti-Gout and Anti-inflammatory Activity
A significant area of research involves the development of deoxybenzoin oxime derivatives for the treatment of gout.[4] Gout is characterized by hyperuricemia (high levels of uric acid) and severe inflammatory responses.[4] Certain benzoxazole deoxybenzoin oxime derivatives have been identified as dual-function agents that both lower uric acid levels and suppress inflammation.[4]
These compounds exert their effects by targeting multiple key components of the gout pathogenesis pathway:
-
Xanthine Oxidase (XOD): Inhibition of XOD reduces the production of uric acid.
-
NLRP3 Inflammasome: Blocking the activation of the NOD-like receptor (NLRP3) inflammasome reduces the release of pro-inflammatory cytokines.[4]
-
Toll-like Receptor 4 (TLR4): Inhibition of the TLR4 signaling pathway further dampens the inflammatory response.[4]
One standout compound, (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (designated 5d) , has demonstrated potent anti-hyperuricemic and anti-acute gouty arthritis activities by modulating XOD, NLRP3, and TLR4.[4]
Vasorelaxant Effects
Polyphenolic deoxybenzoins have been evaluated for their potential in cardiovascular protection, specifically for their ability to relax coronary arteries.[5] Studies on porcine coronary artery rings revealed that these compounds can be significant inhibitors of KCl-induced arterial contraction.[5]
The mechanism appears to be endothelium-dependent, as the relaxing effects were not observed in arteries where the endothelium was removed or deactivated.[5]
-
A 2,4-dihydroxylated pattern on Ring A of the deoxybenzoin structure is a key pharmacophore for potent vascular relaxing effects.[5]
-
Substitutions on Ring B influence the potency, with the following order of preference: H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe.[5]
Table 1: Vasorelaxant Activity of Deoxybenzoin Analogs
| Compound | EC₅₀ (µM) | Eₘₐₓ (%) | Citation |
|---|---|---|---|
| 2,4-dihydroxydeoxybenzoin | 3.30 | 100 | [5] |
| 2,4-dihydroxy-4'-methoxydeoxybenzoin | 3.70 | 100 |[5] |
Experimental Protocols
The evaluation of deoxybenzoin oxime analogs involves a multi-step process, from chemical synthesis to biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Non-Purine Selective Xanthine Oxidase Inhibitors with URAT1 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of non-purine selective xanthine oxidase (XO) inhibitors that also exhibit inhibitory activity against the urate transporter 1 (URAT1). This dual-action approach presents a promising therapeutic strategy for the management of hyperuricemia and gout by both reducing the production and increasing the excretion of uric acid.
Introduction: The Dual-Target Strategy for Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] Current therapeutic strategies primarily involve the use of xanthine oxidase inhibitors, which block the enzymatic conversion of hypoxanthine and xanthine to uric acid, or uricosuric agents, which enhance the renal excretion of uric acid.[2]
Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the final two steps of uric acid production.[3] Non-purine selective inhibitors of XO, such as febuxostat and topiroxostat, offer an alternative to purine analogs like allopurinol, with a different mechanism of action and potentially fewer side effects.[4][5]
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein located in the apical membrane of the proximal renal tubules. It plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] Inhibition of URAT1, therefore, promotes the excretion of uric acid.
The development of single therapeutic agents that can simultaneously inhibit both XO and URAT1 offers a synergistic approach to managing hyperuricemia. This dual-inhibition strategy has the potential for enhanced efficacy in lowering serum uric acid levels compared to single-target therapies.[6] This guide will delve into the core aspects of these dual-acting inhibitors, including their quantitative data, the experimental protocols used for their evaluation, and the underlying biological pathways.
Profile of Non-Purine Selective XO Inhibitors with URAT1 Activity
Several non-purine compounds have been identified that exhibit dual inhibitory activity against both xanthine oxidase and URAT1. These include both synthetic molecules and naturally occurring compounds.
Synthetic Dual Inhibitors
Febuxostat , a well-established non-purine selective XO inhibitor, has also been shown to possess inhibitory activity against URAT1.[7] While its primary mechanism of action is the potent inhibition of XO, its effect on URAT1 contributes to its overall urate-lowering effect.
Topiroxostat is another non-purine selective XO inhibitor, and while its primary target is XO, some studies suggest it may have effects on renal urate handling, although its direct inhibitory activity on URAT1 is less characterized than that of febuxostat.[5][8]
PF-06743649 was a novel dual XO/URAT1 inhibitor developed by Pfizer. Phase 1 clinical trials demonstrated its efficacy in rapidly lowering serum uric acid levels. However, its development was terminated due to observations of acute kidney injury in some subjects.[9][10]
A recently discovered potent and orally bioavailable dual XO/URAT1 inhibitor, Compound 27 , emerged from scaffold hopping from febuxostat and probenecid. It has shown significant dual inhibition in vitro and favorable pharmacokinetic profiles in multiple species.[6]
Natural Dual Inhibitors
Several natural compounds, particularly flavonoids and other phenolic compounds, have been investigated for their dual inhibitory effects.
BDEO (a deoxybenzoin oxime analog) has been identified as a dual inhibitor, blocking uric acid uptake in URAT1-expressing cells and inhibiting XO activity.[11]
Hesperetin , a flavonoid found in citrus fruits, has demonstrated inhibitory activity against both URAT1 and XO.[11]
Naringenin and Nobiletin , also citrus flavonoids, show more potent inhibition of URAT1 than XO.[11]
Baicalein , a flavonoid from the root of Scutellaria baicalensis, non-competitively inhibits URAT1 and has been shown to lower urate levels in vivo.[11]
Isobavachin , a flavanone, has been identified as a potent inhibitor of both URAT1 and GLUT9, another important urate reabsorption transporter, and also exhibits xanthine oxidase inhibitory activity.[12][13]
Quantitative Data on Dual Inhibitors
The following tables summarize the in vitro inhibitory activities of various non-purine selective XO inhibitors with URAT1 activity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or transporter by 50%.
| Compound | Xanthine Oxidase (XO) IC50 | URAT1 IC50 | Reference(s) |
| Synthetic Compounds | |||
| Febuxostat | 0.010 ± 0.001 µM | 36.1 µM | [11] |
| Compound 27 | 35 nM (0.035 µM) | 31 nM (0.031 µM) | [6][14] |
| Natural Compounds | |||
| BDEO | 3.3 µM | 0.14 µM (Kᵢ) | [11] |
| Hesperetin | 16.5 µM | 25.7 µM | [11] |
| Naringenin | >100 µM | 16.1 µM | [11] |
| Nobiletin | >100 µM | 17.6 µM | [11][15] |
| Baicalein | Not specified | 31.56 µM | [11][15] |
| Isobavachin | 14.43 ± 3.56 µM | 0.24 ± 0.06 µM | [12] |
| Apigenin | Not specified | 0.64 µM | [15] |
Note: IC50 values can vary depending on the specific assay conditions used in different studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of non-purine selective XO inhibitors with URAT1 activity.
In Vitro Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)
This protocol is a common method for determining the inhibitory activity of compounds against xanthine oxidase.
Principle: The assay measures the inhibition of xanthine oxidase-catalyzed oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 293 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm[16]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.
-
Prepare a solution of xanthine oxidase (e.g., 0.01 units/mL) in the phosphate buffer immediately before use.[17]
-
Prepare various concentrations of the test compounds and allopurinol in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the enzyme activity.
-
-
Assay in a 96-well Plate:
-
To each well, add:
-
50 µL of the test compound solution (or buffer for control).
-
35 µL of phosphate buffer.
-
30 µL of the xanthine oxidase enzyme solution.
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of XO inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)
This protocol describes a common method to assess the inhibitory effect of compounds on URAT1-mediated uric acid transport in a cellular system.
Principle: The assay utilizes a cell line (e.g., HEK293) that is engineered to overexpress the human URAT1 transporter. The uptake of a labeled or unlabeled substrate (e.g., [14C]-uric acid or unlabeled uric acid) into these cells is measured in the presence and absence of test compounds.[18] A reduction in substrate uptake indicates inhibition of URAT1.
Materials:
-
HEK293 cells stably or transiently expressing human URAT1 (hURAT1).
-
Parental HEK293 cells (as a negative control).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
[14C]-Uric acid (radiolabeled) or unlabeled uric acid.
-
Test compounds (dissolved in a suitable solvent).
-
Benzbromarone or probenecid (as positive controls).
-
Scintillation counter (for radiolabeled assays) or a method for quantifying intracellular uric acid (e.g., LC-MS/MS).
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the hURAT1-expressing HEK293 cells and the parental HEK293 cells under standard conditions.
-
Seed the cells into 24-well or 96-well plates and allow them to grow to a confluent monolayer.
-
-
Uptake Assay:
-
On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of the test compound or control vehicle for a specific time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding HBSS containing the substrate (e.g., 5 µM [14C]-urate) and the test compound.
-
Incubate for a defined period (e.g., 1-10 minutes) at 37°C.[18]
-
-
Termination and Lysis:
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a specific lysis reagent).
-
-
Quantification:
-
For radiolabeled assays, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For unlabeled assays, the intracellular uric acid concentration can be determined by methods such as LC-MS/MS.
-
Determine the protein concentration of the cell lysate in each well to normalize the uptake data.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in parental HEK293 cells or in the presence of a high concentration of a known inhibitor) from the total uptake to determine the URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the uric acid metabolism pathway and a typical experimental workflow for screening dual XO/URAT1 inhibitors.
Uric Acid Metabolism and Transport Pathway
This diagram illustrates the key steps in uric acid production via the purine degradation pathway and its subsequent reabsorption in the renal tubules, highlighting the targets of dual XO/URAT1 inhibitors.
Caption: Uric acid metabolism and targets of dual inhibitors.
Experimental Workflow for Screening Dual XO/URAT1 Inhibitors
This diagram outlines the typical steps involved in the screening and characterization of novel dual-acting inhibitors.
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the management of gout: Critical appraisal of febuxostat in the control of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 6. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 15. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. m.youtube.com [m.youtube.com]
- 18. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Kinetics of URAT1 and XO Inhibition by Compound BDEO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetic properties and inhibitory mechanisms of compound BDEO, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime. BDEO has emerged as a promising dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), two key targets in the management of hyperuricemia and gout. This document summarizes the quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Kinetics of BDEO
Compound BDEO demonstrates potent inhibitory activity against both human URAT1 and xanthine oxidase. The key kinetic parameters are summarized in the table below, providing a clear comparison of its efficacy against these two distinct targets.
| Target | Parameter | Value | Cell Line/System | Inhibition Type |
| URAT1 | Kᵢ (Inhibition Constant) | 0.145 µM | HEK293 cells expressing URAT1 | Noncompetitive |
| Xanthine Oxidase (XO) | IC₅₀ (Half-maximal Inhibitory Concentration) | 3.3 µM | Enzyme Assay | Not specified |
Table 1: Summary of in vitro inhibitory activity of Compound BDEO against URAT1 and Xanthine Oxidase.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the inhibitory effects of BDEO.
URAT1 Inhibition Assay (Uric Acid Uptake in HEK293 Cells)
This assay evaluates the ability of BDEO to inhibit the transport of uric acid into cells expressing the human URAT1 transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are transiently transfected with a plasmid containing the full-length human URAT1 cDNA.
Uric Acid Uptake Assay:
-
Forty-eight hours post-transfection, the cells are washed twice with a transport buffer (Buffer T2).
-
The cells are then pre-incubated in Buffer T2 for 15 minutes at 37°C.
-
The buffer is replaced with fresh, pre-warmed Buffer T2 containing radiolabeled [¹⁴C]-uric acid and varying concentrations of BDEO.
-
Uptake of [¹⁴C]-uric acid is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is stopped by washing the cells rapidly with ice-cold transport buffer.
-
Cells are lysed, and the intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.
-
The inhibition constant (Ki) is determined by analyzing the concentration-dependent inhibition data. The noncompetitive nature of the inhibition by BDEO was determined through these experiments[2].
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibitory effect of BDEO on the enzymatic activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Assay Principle: The enzymatic activity of XO is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.
Assay Protocol:
-
The reaction mixture is prepared in a 96-well plate and contains potassium phosphate buffer (e.g., 50 mM, pH 7.8), the test compound (BDEO) at various concentrations, and a solution of xanthine oxidase (e.g., 0.025 unit/mL).
-
The mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature (25°C).
-
The enzymatic reaction is initiated by the addition of the substrate, xanthine (e.g., 0.15 mM).
-
The plate is incubated at 37°C for a defined time (e.g., 30 minutes).
-
The absorbance is measured at 295 nm using a microplate reader.
-
The percentage of XO inhibition is calculated by comparing the absorbance of the wells containing BDEO to the control wells without the inhibitor.
-
The IC₅₀ value, the concentration of BDEO that inhibits 50% of the XO activity, is calculated from the dose-response curve.
In Vivo Hyperuricemia Mouse Model
This model is used to assess the uric acid-lowering effects of BDEO in a living organism. Hyperuricemia is induced in mice to mimic the human condition.
Induction of Hyperuricemia:
-
Hyperuricemia is induced in mice by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents. This is often combined with a purine-rich diet or administration of a purine source like adenine or hypoxanthine to increase uric acid production.
-
For example, mice are orally administered with oxonate for seven consecutive days to establish a stable hyperuricemic state[2].
BDEO Administration and Sample Collection:
-
Once hyperuricemia is established, mice are divided into different treatment groups, including a control group, a BDEO-treated group, and a positive control group (e.g., allopurinol or benzbromarone).
-
BDEO is administered orally at specified doses (e.g., 5 mg/kg and 20 mg/kg)[1].
-
Blood samples are collected at various time points to measure serum uric acid levels.
-
At the end of the study, tissues such as the liver and kidneys are harvested to assess hepatic XO activity and renal URAT1 protein expression levels[2].
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes involved in the study of BDEO.
References
- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of BDEO in a Potassium Oxonate-Induced Hyperuricemia Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of BDEO, a putative anti-hyperuricemic agent, in a potassium oxonate (PO)-induced hyperuricemia mouse model. This model is a well-established method for screening and characterizing potential therapeutic agents for the management of hyperuricemia and gout.[1][2][3]
Introduction to the Potassium Oxonate-Induced Hyperuricemia Model
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic disorders.[4] The potassium oxonate-induced hyperuricemia model is a widely used preclinical animal model that mimics human hyperuricemia.[2] Potassium oxonate is a uricase inhibitor; by blocking the enzyme uricase (which is active in most mammals but not in humans), it prevents the breakdown of uric acid into the more soluble allantoin, leading to an accumulation of uric acid in the blood.[2][3] This model is valuable for assessing the efficacy of compounds that may lower uric acid levels through various mechanisms, such as inhibiting uric acid production or enhancing its excretion.[5] To create a more robust model that better reflects the complexities of human hyperuricemia, potassium oxonate is often co-administered with a purine precursor like hypoxanthine or adenine.[6][7]
Experimental Protocols
Animals and Housing
-
Species: Male Kunming or C57BL/6 mice are commonly used.[7][8]
-
Age and Weight: 6-8 weeks old, weighing 20-25 g at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). They should have free access to a standard chow diet and water.[9]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.[9]
Induction of Hyperuricemia
-
Prepare a solution of potassium oxonate (Sigma-Aldrich, St. Louis, MO, USA) in 0.9% sterile saline.
-
Prepare a solution of hypoxanthine (Sigma-Aldrich, St. Louis, MO, USA) in 0.5% carboxymethyl cellulose sodium (CMC-Na).[8]
-
Induce hyperuricemia by administering potassium oxonate (250 mg/kg) via intraperitoneal (i.p.) injection one hour before the administration of the test compound.[3][10]
-
Concurrently, administer hypoxanthine (300 mg/kg) by oral gavage to increase the substrate for uric acid production.[6]
Experimental Design and Drug Administration
-
Grouping: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Normal Control (NC): Receives vehicle (e.g., 0.5% CMC-Na) only.
-
Model Control (MC): Receives potassium oxonate and hypoxanthine to induce hyperuricemia, plus the vehicle.
-
Positive Control (PC): Receives potassium oxonate, hypoxanthine, and a standard anti-hyperuricemic drug such as Allopurinol (10 mg/kg) or Benzbromarone (50 mg/kg).[7][10]
-
BDEO Treatment Groups: Receive potassium oxonate, hypoxanthine, and BDEO at various doses (e.g., low, medium, and high doses).
-
-
Administration:
Sample Collection and Biochemical Analysis
-
Blood Collection: One hour after the final drug administration, collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.[8]
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.
-
Biochemical Assays:
-
Serum Uric Acid (SUA): Measure SUA levels using a commercial uric acid assay kit (e.g., phosphotungstic acid method).
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Measure SCr and BUN levels using commercial assay kits to assess renal function.[9][11]
-
Xanthine Oxidase (XOD) Activity: If the mechanism of action is hypothesized to involve inhibition of uric acid synthesis, measure hepatic XOD activity using a commercial kit.[12]
-
Tissue Collection and Histopathology
-
After blood collection, euthanize the mice by cervical dislocation.
-
Perfuse the kidneys with cold saline and then fix one kidney in 10% neutral buffered formalin for histopathological examination. The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (e.g., Western blot for urate transporters).[7]
-
Embed the formalin-fixed kidney tissue in paraffin, section it at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) to evaluate renal morphology and any pathological changes.[13]
Data Presentation
The quantitative data should be presented in a clear and organized manner to facilitate comparison between the different experimental groups.
Table 1: Effect of BDEO on Serum Biomarkers in Hyperuricemic Mice
| Group | Dose (mg/kg) | Serum Uric Acid (SUA) (µmol/L) | Serum Creatinine (SCr) (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |
| Normal Control | - | 115.6 ± 12.3 | 45.2 ± 5.1 | 7.8 ± 0.9 |
| Model Control | - | 289.4 ± 25.8## | 78.9 ± 8.2## | 15.2 ± 1.6## |
| Positive Control | 10 | 145.3 ± 15.1 | 52.1 ± 6.3 | 9.1 ± 1.1 |
| BDEO - Low Dose | 50 | 221.7 ± 20.5* | 68.4 ± 7.5 | 13.5 ± 1.4 |
| BDEO - Medium Dose | 100 | 185.2 ± 18.9 | 60.3 ± 6.9 | 11.2 ± 1.2 |
| BDEO - High Dose | 200 | 152.8 ± 16.4 | 55.7 ± 5.8 | 9.8 ± 1.0** |
Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. p < 0.05, **p < 0.01 vs. Model Control group.*
Table 2: Effect of BDEO on Hepatic Xanthine Oxidase (XOD) Activity
| Group | Dose (mg/kg) | XOD Activity (U/g protein) |
| Normal Control | - | 1.2 ± 0.2 |
| Model Control | - | 3.5 ± 0.4## |
| Positive Control | 10 | 1.5 ± 0.3 |
| BDEO - Low Dose | 50 | 2.8 ± 0.3* |
| BDEO - Medium Dose | 100 | 2.1 ± 0.2 |
| BDEO - High Dose | 200 | 1.6 ± 0.2** |
Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. p < 0.05, **p < 0.01 vs. Model Control group.*
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating BDEO.
Uric Acid Metabolism and Transport Pathway
Caption: Key pathways in uric acid regulation.
Potential Mechanisms of Action for BDEO
Based on the established pathways of uric acid metabolism and excretion, BDEO may exert its anti-hyperuricemic effects through one or more of the following mechanisms:
-
Inhibition of Uric Acid Synthesis: BDEO could act as a xanthine oxidase (XOD) inhibitor, similar to allopurinol.[5] This would reduce the conversion of hypoxanthine and xanthine to uric acid, thereby lowering serum uric acid levels.
-
Enhancement of Uric Acid Excretion (Uricosuric Effect): BDEO might modulate the activity of renal urate transporters.[14]
-
Inhibition of Reabsorption: By inhibiting transporters like URAT1 and GLUT9, which are responsible for reabsorbing uric acid from the renal tubules back into the blood, BDEO could increase the amount of uric acid excreted in the urine.[7]
-
Promotion of Secretion: BDEO could enhance the activity of transporters such as ABCG2 and OAT1, which actively secrete uric acid from the blood into the renal tubules for excretion.[7]
-
Further mechanistic studies, including in vitro enzyme inhibition assays and expression analysis of renal transporters, would be necessary to elucidate the precise mechanism of action of BDEO.
References
- 1. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of treating hyperuricemia in rats and mice with traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of drugs for hyperuricemia. Mechanisms, kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine [mdpi.com]
- 8. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journalijcar.org [journalijcar.org]
- 13. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-radioisotope URAT1 Assays
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating uric acid levels in the body.[1][2] Primarily located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid from urine back into the bloodstream.[1][3][4][5] Consequently, inhibiting URAT1 is a primary strategy for treating hyperuricemia and gout.[1][3][5] The development of URAT1 inhibitors necessitates robust and reliable methods for measuring its transport activity. While radioisotope-based assays have traditionally been used, safety concerns and regulatory hurdles have driven the development of non-radioisotope alternatives. This document provides detailed application notes and protocols for three such methods: fluorescent probe-based assays, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)-based assays, and cell-based uric acid measurement assays.
Method 1: Fluorescent Probe-Based Assays
Application Note
Principle: This method utilizes a fluorescent substrate that is transported into cells by URAT1. The resulting intracellular accumulation of the fluorescent probe leads to an increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The transport of the fluorescent substrate is time-dependent and saturable.[6] Known URAT1 inhibitors, such as benzbromarone and probenecid, competitively inhibit the uptake of the fluorescent probe in a concentration-dependent manner, allowing for the determination of their inhibitory potency (IC50 values).[6][7] A commonly used fluorescent substrate for URAT1 is 6-carboxyfluorescein (6-CFL).[6]
Advantages:
-
High-throughput screening (HTS) compatible: The 96-well format and simple fluorescence readout make this assay suitable for screening large compound libraries.[6]
-
Non-radioactive: Avoids the safety and disposal issues associated with radioisotopes.
-
Real-time monitoring: Allows for kinetic studies of transport activity.
Disadvantages:
-
Indirect measurement: The use of a surrogate fluorescent substrate may not perfectly mimic the transport of the endogenous substrate, uric acid.
-
Potential for interference: Test compounds that are themselves fluorescent or quench fluorescence can interfere with the assay.
Experimental Protocol: 6-Carboxyfluorescein (6-CFL) Uptake Assay
This protocol is adapted for human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1).
Materials:
-
HEK293 cells stably expressing hURAT1 (and mock-transfected control cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well black, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
6-Carboxyfluorescein (6-CFL)
-
Known URAT1 inhibitors (e.g., benzbromarone, probenecid) for positive controls
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the hURAT1-expressing HEK293 cells and mock-transfected control cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Culture overnight to allow for cell attachment.
-
Compound Pre-incubation:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing the test compounds or positive controls at various concentrations to the appropriate wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Initiation of Uptake:
-
Prepare a 2X solution of 6-CFL in HBSS.
-
Add an equal volume of the 2X 6-CFL solution to each well to initiate the uptake reaction. The final concentration of 6-CFL should be at its Km value (around 240 µM) for inhibition studies.[6]
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-60 minutes), protected from light.
-
Termination of Uptake:
-
Remove the assay solution from the wells.
-
Wash the cells three times with ice-cold HBSS to remove extracellular 6-CFL.
-
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 10 minutes to lyse the cells.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for 6-CFL (e.g., ~492 nm excitation and ~517 nm emission).
-
Data Analysis:
-
Subtract the fluorescence values from the mock-transfected cells (background) from the values of the hURAT1-expressing cells to determine URAT1-specific transport.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
| Inhibitor | IC50 (µM) | Cell Line | Fluorescent Probe | Reference |
| Benzbromarone | 4.96 ± 0.45 | HEK293T | 6-CFL | [7] |
| Lesinurad | 75.36 ± 0.91 | HEK293T | 6-CFL | [7] |
| Probenecid | 1643.33 ± 18.01 | HEK293T | 6-CFL | [7] |
Visualization
Caption: Workflow for the fluorescent probe-based URAT1 assay.
Method 2: LC-MS/MS-Based Assays
Application Note
Principle: This method directly measures the transport of the natural substrate, uric acid, into cells expressing URAT1. After incubation with uric acid, cells are lysed, and the intracellular concentration of uric acid is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and specificity, allowing for the accurate determination of transport kinetics (Km and Vmax) and inhibitor potencies (IC50).[4][8] An internal standard, such as a stable isotope-labeled uric acid (e.g., 1,3-¹⁵N₂ uric acid), is typically used to ensure accurate quantification.[4]
Advantages:
-
Direct measurement: Quantifies the transport of the endogenous substrate, providing more physiologically relevant data.
-
High sensitivity and specificity: LC-MS/MS allows for the detection of low levels of uric acid and can distinguish it from other cellular components.[4][8]
-
Versatility: Can be used for kinetic studies (Km, Vmax) and inhibitor screening (IC50).
Disadvantages:
-
Lower throughput: The sample preparation and analysis time for LC-MS/MS are longer compared to fluorescence-based assays.
-
Requires specialized equipment: Access to an LC-MS/MS system and the expertise to operate it are necessary.
Experimental Protocol: Uric Acid Uptake Assay by LC-MS/MS
This protocol is for URAT1-expressing cells.
Materials:
-
URAT1-expressing cells (e.g., MDCK or HEK293) and control cells
-
24-well plates
-
Krebs-Ringer buffer or other suitable physiological buffer
-
Uric acid
-
¹⁵N₂-labeled uric acid (internal standard)
-
Test inhibitors (e.g., benzbromarone)
-
Cell lysis solution (e.g., 50 mM NaOH)[4]
-
Acetonitrile with 0.1% formic acid (mobile phase)[9]
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed URAT1-expressing and control cells in 24-well plates and grow until they reach approximately 80% confluency.[10]
-
Compound Pre-incubation:
-
Wash the cells with pre-warmed buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor dissolved in the buffer for 30 minutes at 37°C.[10]
-
-
Uric Acid Uptake:
-
Termination and Washing:
-
Stop the uptake by aspirating the uric acid solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular uric acid.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by adding a lysis solution (e.g., 50 mM NaOH).[4]
-
Collect the cell lysates.
-
Add the internal standard (¹⁵N₂-labeled uric acid) to each sample.
-
Precipitate proteins by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein precipitate.
-
Transfer the supernatant to new vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate uric acid and the internal standard using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[9]
-
Detect and quantify uric acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[9]
-
-
Data Analysis:
-
Calculate the concentration of uric acid in each sample by comparing the peak area ratio of uric acid to the internal standard against a standard curve.
-
Normalize the uric acid concentration to the protein content of each sample.
-
Determine URAT1-specific uptake by subtracting the values from control cells.
-
Calculate IC50 values for inhibitors or Km and Vmax for substrate transport using appropriate software.
-
Data Presentation
| Parameter | Value | Cell Line | Method | Reference |
| Kinetic Parameters | ||||
| Km for Uric Acid | 80 µM | HEK293T | LC-MS/MS | [12] |
| Km for Uric Acid | 203 µM | HEK293T (mutant) | LC-MS/MS | [9] |
| Inhibitor Potency | ||||
| IC50 for Benzbromarone | 0.44 µM | HEK293 | Fluorometric | [10] |
| IC50 for SHR4640 | 0.13 µM | HEK293 | Fluorometric | [10] |
| IC50 for Verinurad | 25 nM | Not Specified | Not Specified | [13] |
Visualization
Caption: Workflow for the LC-MS/MS-based URAT1 assay.
Method 3: Cell-Based Uric Acid Measurement Assays
Application Note
Principle: This method involves measuring the change in uric acid concentration, either in the cell lysate or the extracellular medium, using commercially available colorimetric or fluorometric assay kits. Cells overexpressing URAT1 will exhibit a higher rate of uric acid uptake from the medium compared to control cells.[11] This uptake can be inhibited by URAT1 inhibitors. The uric acid concentration is determined by an enzymatic reaction that produces a colored or fluorescent product, which is proportional to the amount of uric acid present.
Advantages:
-
Accessibility: Does not require specialized equipment like an LC-MS/MS system.
-
Direct measurement of uric acid: Utilizes the natural substrate.
-
Commercially available kits: Standardized and easy-to-use kits are widely available.
Disadvantages:
-
Lower sensitivity: May be less sensitive than the LC-MS/MS method, potentially limiting its use for compounds with very high potency.
-
Potential for interference: Components in the cell lysate or culture medium could interfere with the enzymatic reaction in the assay kit.
Experimental Protocol: Fluorometric Uric Acid Uptake Assay
This protocol is for URAT1-expressing HEK293 cells.
Materials:
-
hURAT1-expressing HEK293 cells and mock-transfected control cells
-
24-well or 96-well plates
-
Krebs-Ringer buffer (pH 8.0) or similar
-
Uric acid
-
Test compounds/inhibitors
-
Commercial fluorometric uric acid assay kit
-
BCA protein assay kit
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Uric Acid Uptake:
-
Termination and Lysis:
-
Wash the cells with cold PBS.
-
Collect the cells for determination of intracellular uric acid levels.[11]
-
-
Uric Acid Measurement:
-
Measure the intracellular uric acid concentration using a fluorometric uric acid assay kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Measure the protein concentration in the cell lysates using a BCA protein assay kit.
-
-
Data Analysis:
-
Normalize the fluorescence intensity (representing uric acid levels) to the protein concentration for each sample.[10]
-
Calculate URAT1-specific uptake by subtracting the normalized values of the control cells from the URAT1-expressing cells.
-
Determine the IC50 values for the inhibitors using appropriate curve-fitting software.
-
Visualization
Caption: Workflow for the cell-based fluorometric uric acid assay.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Establishing a Stable hURAT1-Expressing Cell Line for Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] It is predominantly expressed on the apical membrane of proximal tubule cells in the kidney.[2] By mediating the reabsorption of approximately 90% of filtered urate, hURAT1 plays a central role in regulating serum uric acid levels.[2][3] Dysfunctional hURAT1 activity can lead to hyperuricemia, a condition characterized by elevated uric acid in the blood, which is a primary risk factor for gout and is also associated with other metabolic and cardiovascular diseases.[4][5] Consequently, hURAT1 has emerged as a key therapeutic target for the development of novel drugs to treat hyperuricemia and gout.[1][6]
Establishing a stable cell line that constitutively expresses functional hURAT1 is a fundamental tool for high-throughput screening (HTS) of potential inhibitory compounds.[7] These cell lines provide a consistent and reproducible in vitro model system to assess the efficacy and potency of candidate drugs. This document provides detailed application notes and protocols for the generation, characterization, and utilization of a stable hURAT1-expressing Human Embryonic Kidney 293 (HEK293) cell line for drug screening purposes. HEK293 cells are a widely used platform for producing recombinant proteins and viral vectors due to their high transfection efficiency and robust growth characteristics.[8][9]
Materials and Methods
Key Reagents and Consumables
| Reagent/Consumable | Supplier (Example) | Catalog Number (Example) |
| HEK293 Cell Line | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| pcDNA™3.1(+) Mammalian Expression Vector | Invitrogen | V79020 |
| hURAT1 cDNA (SLC22A12) | OriGene | SC117508 |
| Lipofectamine™ 3000 Transfection Reagent | Invitrogen | L3000015 |
| Geneticin™ (G418 Sulfate) | Gibco | 10131035 |
| [¹⁴C]-Uric Acid | American Radiolabeled Chemicals | ARC 0484 |
| Benzbromarone | Sigma-Aldrich | B5775 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Anti-URAT1 Antibody | Santa Cruz Biotechnology | sc-398679 |
| HRP-conjugated Secondary Antibody | Bio-Rad | 1706515 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Equipment
-
Class II Biological Safety Cabinet
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Centrifuge
-
Water Bath
-
Hemocytometer or Automated Cell Counter
-
Liquid Scintillation Counter
-
Western Blotting Electrophoresis and Transfer System
-
Chemiluminescence Imaging System
-
Real-Time PCR System
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
Prior to establishing the stable cell line, it is crucial to determine the minimum concentration of G418 required to kill non-transfected HEK293 cells.[10]
-
Cell Seeding: Seed HEK293 cells in a 12-well plate at a density that allows for logarithmic growth for at least 7 days.
-
G418 Titration: The following day, replace the growth medium with fresh medium containing increasing concentrations of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[10][11]
-
Incubation and Observation: Incubate the cells and observe them daily. Replace the G418-containing medium every 2-3 days.[10]
-
Endpoint Determination: After 7-10 days, identify the lowest concentration of G418 that results in 100% cell death. This concentration will be used for the selection of stably transfected cells.
Protocol 2: Generation of a Stable hURAT1-Expressing Cell Line
This protocol outlines the steps for transfecting HEK293 cells with a hURAT1 expression vector and selecting for stable integrants.
-
Vector Preparation: Subclone the full-length hURAT1 cDNA into the pcDNA™3.1(+) expression vector. This vector contains a neomycin resistance gene, which confers resistance to G418.[11][12] Confirm the correct insertion and orientation of the insert by restriction digestion and DNA sequencing.
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density of 5 x 10⁵ cells per well to achieve 70-80% confluency on the day of transfection.[13]
-
On the day of transfection, transfect the cells with the pcDNA3.1-hURAT1 construct using Lipofectamine™ 3000 according to the manufacturer's protocol.[14] A mock transfection (without DNA) and a control transfection with an empty pcDNA3.1 vector should be performed in parallel.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) and add the predetermined optimal concentration of G418 to the growth medium.[11][15]
-
Maintain the cells under G418 selection, replacing the medium every 3-4 days.[15]
-
Observe the culture for the formation of resistant colonies, which typically takes 2-3 weeks. Non-transfected cells will gradually die off.
-
-
Isolation of Clonal Lines (Optional but Recommended):
-
Once distinct colonies are visible, wash the cells with PBS and use cloning cylinders or a pipette tip to isolate individual colonies.[16]
-
Transfer each colony to a separate well of a 24-well plate and expand the clones in G418-containing medium.
-
Screen multiple clones to identify those with the highest and most stable hURAT1 expression.
-
Protocol 3: Characterization of hURAT1 Expression
This protocol is to confirm the expression of the hURAT1 protein in the stable cell line.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.[17][18]
-
Scrape the cells and collect the lysate.[17]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[19]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[20]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for hURAT1 overnight at 4°C.[20]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detect the protein bands using an ECL substrate and an imaging system.[19]
-
This protocol is to quantify the mRNA expression level of hURAT1.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the stable cell line and control cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for hURAT1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of hURAT1 mRNA using the ΔΔCt method.
-
Protocol 4: Functional Validation - Urate Uptake Assay
This assay measures the ability of the stable cell line to transport uric acid, confirming the functionality of the expressed hURAT1.[21]
-
Cell Seeding: Seed the stable hURAT1-expressing HEK293 cells and control (empty vector) cells into a 24-well plate at a density of 2 x 10⁵ cells per well and culture for 48 hours.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[14]
-
Incubate the cells with HBSS containing a known concentration of [¹⁴C]-uric acid (e.g., 5 µM) at 37°C for a defined period (e.g., 5-10 minutes).[22][23]
-
To determine inhibitor effects, pre-incubate the cells with the test compounds for 5-10 minutes before adding the [¹⁴C]-uric acid.[23] Benzbromarone can be used as a positive control inhibitor.[24]
-
-
Stopping the Reaction and Lysis:
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the protein concentration of a parallel well.
-
Data Presentation
Table 1: G418 Kill Curve Results for HEK293 Cells
| G418 Concentration (µg/mL) | Cell Viability after 7 Days (%) | Cell Viability after 10 Days (%) |
| 0 | 100 | 100 |
| 100 | 80 | 60 |
| 200 | 50 | 20 |
| 400 | 10 | 0 |
| 600 | 0 | 0 |
| 800 | 0 | 0 |
| 1000 | 0 | 0 |
This table presents example data. Actual results may vary.
Table 2: Characterization of Stable hURAT1-Expressing Clones
| Clone ID | hURAT1 mRNA Expression (Fold Change vs. Control) | hURAT1 Protein Expression (Relative Density) | [¹⁴C]-Uric Acid Uptake (pmol/mg protein/min) |
| Control (Empty Vector) | 1.0 | Not Detected | 5.2 ± 0.8 |
| Clone #1 | 55.3 | 0.85 | 85.6 ± 7.2 |
| Clone #2 | 78.1 | 1.23 | 122.4 ± 11.5 |
| Clone #3 | 25.6 | 0.42 | 45.9 ± 5.1 |
This table presents example data. Actual results may vary.
Table 3: IC₅₀ Values of Known hURAT1 Inhibitors
| Compound | IC₅₀ (µM) |
| Benzbromarone | 6.88[25] |
| Lesinurad | 13.21[26] |
| Probenecid | >100 |
This table presents example data from literature and should be generated for each new batch of compounds.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing potent human uric acid transporter 1 (hURAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. molecularlab.it [molecularlab.it]
- 13. researchgate.net [researchgate.net]
- 14. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abo.com.pl [abo.com.pl]
- 16. A System for Creating Stable Cell Lines that Express a Gene of Interest from a Bidirectional and Regulatable Herpes Simplex Virus Type 1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. biomol.com [biomol.com]
- 19. origene.com [origene.com]
- 20. ichor.bio [ichor.bio]
- 21. researchgate.net [researchgate.net]
- 22. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Dual URAT1 & XO Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical evaluation of dual-action inhibitors targeting Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). Since a specific compound named "URAT1&XO inhibitor 2" is not publicly documented, this report synthesizes data from representative dual-target inhibitors to provide exemplary protocols and application notes. The methodologies and data presented herein are intended to serve as a guide for the design and execution of animal studies for novel therapies aimed at treating hyperuricemia and gout.
Introduction to Dual URAT1 & XO Inhibition
Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood. This can result from either overproduction or underexcretion of uric acid. Xanthine oxidase (XO) is the final enzyme in the purine degradation pathway responsible for producing uric acid. Urate transporter 1 (URAT1), primarily located in the kidneys, is responsible for the reabsorption of uric acid back into the bloodstream.[1]
A therapeutic strategy involving the dual inhibition of both XO and URAT1 is promising. This approach simultaneously reduces the production of uric acid and enhances its renal excretion, potentially offering greater efficacy and a better safety profile compared to single-target agents.[2]
In Vivo Dosing and Efficacy of Representative Dual Inhibitors
The following tables summarize in vivo data from animal studies of various dual URAT1 and XO (or other urate transporter) inhibitors. These compounds serve as examples for dosing and administration strategies in preclinical models.
Table 1: In Vivo Efficacy of Orally Administered Dual Inhibitors
| Compound Name/ID | Animal Model | Dose | Route | Key Findings | Reference |
| Compound 29 | Potassium Oxonate-Induced Hyperuricemic Rat | 10 mg/kg | Oral | Demonstrated a significant hypouricemic effect. | [3] |
| Digallic Acid | Hyperuricemic Mice | 10 mg/kg | Oral | Exhibited a stronger urate-lowering and uricosuric effect compared to benzbromarone and lesinurad. | [4] |
| BDEO (Compound 9) | Potassium Oxonate-Induced Hyperuricemic Mice | 5 mg/kg | Oral | Significantly decreased serum urate levels. | |
| KPH2f (URAT1/GLUT9 Dual Inhibitor) | Hyperuricemic Mice | 10 mg/kg | Oral | Equally effective in reducing serum uric acid levels as verinurad (10 mg/kg). | [5] |
| CDER167 (URAT1/GLUT9 Dual Inhibitor) | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg/day for 7 days | Oral | More effective in lowering blood uric acid and promoting urinary excretion than RDEA3170 (20 mg/kg/day). | [6][7] |
Table 2: Pharmacokinetic Parameters of Representative Dual Inhibitors
| Compound Name/ID | Animal Model | Dose | Route | T½ (Half-life) | Oral Bioavailability (%) | Reference |
| Digallic Acid | Not Specified | Not Specified | Not Specified | 0.77 ± 0.10 h | Not Reported | [4] |
| KPH2f (URAT1/GLUT9 Dual Inhibitor) | SD Rats | Not Specified | Oral | Not Reported | 30.13% | [5] |
| Compound 27 | Rats and Monkeys | Not Specified | Oral | Favorable PK profile reported, but specific values not provided. | Favorable PK profile reported, but specific values not provided. | [2] |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of dual URAT1 & XO inhibitors.
Protocol 1: Induction of Hyperuricemia in Rodents using Potassium Oxonate
This protocol describes a commonly used method to induce an acute hyperuricemic state in mice or rats, allowing for the evaluation of urate-lowering agents.
Materials:
-
Potassium Oxonate (PO)
-
Vehicle (e.g., 0.5% or 1% Carboxymethylcellulose sodium (CMC-Na), 0.9% saline solution)
-
Test compound (dual URAT1&XO inhibitor)
-
Control compounds (e.g., allopurinol, febuxostat, benzbromarone)
-
Male Kunming mice or Sprague-Dawley rats (age and weight-matched)
-
Gavage needles
-
Syringes and needles for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthetic agent (e.g., ketamine/xylazine, isoflurane)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22-24°C, 40-70% humidity, 12h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Normal Control (vehicle only)
-
Model Control (PO + vehicle)
-
Positive Control (PO + reference drug, e.g., allopurinol 10 mg/kg)
-
Treatment Groups (PO + test compound at various doses)
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the chosen vehicle.
-
One hour before administering the test or control compounds, induce hyperuricemia by intraperitoneally injecting the animals with potassium oxonate at a dose of 250-300 mg/kg.[8]
-
-
Compound Administration:
-
Prepare the test and control compounds in the appropriate vehicle.
-
Administer the compounds to the respective groups via oral gavage. The volume is typically 0.1-0.2 ml per 10g of body weight for mice.
-
-
Sample Collection:
-
At a predetermined time point after compound administration (e.g., 1, 2, 4, or 6 hours), anesthetize the animals.
-
Collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Place blood into microcentrifuge tubes, allow to clot, and then centrifuge to separate the serum.
-
-
Biochemical Analysis:
-
Analyze the serum for uric acid, creatinine, and blood urea nitrogen (BUN) levels using commercially available kits and a spectrophotometer or automated analyzer.
-
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a novel inhibitor.
Procedure:
-
Animal Preparation: Use healthy, fasted male Sprague-Dawley rats.
-
Compound Administration: Administer the test compound at a specific dose via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.
Visualizations: Pathways and Workflows
Mechanism of Action: Uric Acid Homeostasis
The following diagram illustrates the key pathways in uric acid production and excretion, and the dual points of intervention for a URAT1 & XO inhibitor.
Experimental Workflow
This diagram outlines the typical workflow for an in vivo efficacy study of a potential anti-hyperuricemic drug.
References
- 1. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of digallic acid as XOD/URAT1 dual target inhibitor for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Inducing Subacute and Chronic Hyperuricemia in Mice: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a key factor in the pathogenesis of gout and is increasingly associated with chronic kidney disease, cardiovascular diseases, and metabolic syndrome. To facilitate the study of these conditions and the development of novel therapeutics, reliable and reproducible animal models are essential. This document provides detailed protocols for inducing subacute and chronic hyperuricemia in mice, leveraging the co-administration of a uricase inhibitor, potassium oxonate (PO), with a purine precursor.
Core Principles of Induction
Mice, unlike humans, possess the enzyme uricase (urate oxidase), which degrades uric acid into the more soluble allantoin. Therefore, to induce sustained hyperuricemia in mice, it is necessary to inhibit this enzyme. Potassium oxonate is a selective and competitive inhibitor of uricase.[1][2][3] By combining PO with a purine-rich compound such as hypoxanthine, adenine, or inosine, the production of uric acid is increased while its breakdown is blocked, leading to a significant and sustained elevation of serum uric acid levels.[4][5][6]
Experimental Protocols
The choice between a subacute and a chronic model depends on the research question. Subacute models are useful for studying the initial inflammatory responses and acute kidney injury, while chronic models are better suited for investigating long-term complications like renal fibrosis and vascular remodeling.[2][7]
Protocol 1: Subacute Hyperuricemia Model (7-14 days)
This protocol is designed to rapidly induce hyperuricemia and associated acute pathological changes.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Potassium oxonate (PO)
-
Hypoxanthine (Hx)
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution
-
Physiological saline
-
Gavage needles
-
Insulin syringes
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[4]
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in 0.5% CMC-Na.
-
Prepare a suspension of hypoxanthine in 0.5% CMC-Na.
-
-
Induction:
-
Duration: Continue the daily administration for 7 to 14 consecutive days.[2]
-
Monitoring and Sample Collection:
-
Monitor body weight and general health daily.
-
At the end of the experiment, collect blood via cardiac puncture or retro-orbital sinus for serum uric acid, creatinine, and blood urea nitrogen (BUN) analysis.
-
Harvest kidneys for histological examination and molecular analysis.[5]
-
Protocol 2: Chronic Hyperuricemia Model (3-8 weeks)
This protocol establishes a longer-term hyperuricemic state to study chronic disease progression.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Potassium oxonate (PO)
-
Adenine
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution
-
Gavage needles
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a combined suspension of potassium oxonate and adenine in 0.5% CMC-Na.
-
-
Induction:
-
Duration: Continue the daily administration for 3 to 8 weeks.[2][10]
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and general health status regularly.
-
Collect 24-hour urine samples using metabolic cages to measure urinary uric acid and protein levels.[5]
-
At designated time points or at the end of the study, collect blood and kidney tissues as described in Protocol 1.
-
Data Presentation
The following tables summarize expected quantitative data from hyperuricemia models based on published literature.
Table 1: Comparison of Hyperuricemia Induction Models
| Model Type | Inducing Agents & Dosage | Duration | Expected Serum Uric Acid (µmol/L) | Key Pathological Features | References |
| Subacute | PO (250 mg/kg, i.p.) + Hx (300 mg/kg, p.o.) | 7-14 days | ~150-250 | Renal tubular injury, inflammation | [1][8] |
| Subacute | PO (200 mg/kg, i.p.) + Hx (500 mg/kg, p.o.) | 7 days | >300 | Significant renal injury, inflammation, and fibrosis | [4][6] |
| Chronic | PO (500 mg/kg, p.o.) + Adenine (100 mg/kg, p.o.) | 3 weeks | ~250-350 | Severe kidney injury, tubulointerstitial fibrosis | [5][11] |
| Chronic | Inosine-enriched diet | 32 days | ~700-1100 (in Glut9 knockout mice) | Urate crystal deposition, tubular injury, inflammation | [12] |
Table 2: Expected Serum Biomarker Changes in Hyperuricemic Mice
| Biomarker | Control Group (Typical Range) | Hyperuricemic Group (Fold Increase) | Significance | References |
| Serum Uric Acid | 50-100 µmol/L | 2-5 fold | Primary indicator of hyperuricemia | [2][4][5] |
| Serum Creatinine | 15-30 µmol/L | 1.5-3 fold | Indicator of impaired renal function | [4][5] |
| Blood Urea Nitrogen (BUN) | 5-10 mmol/L | 1.5-2.5 fold | Indicator of impaired renal function | [4] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for inducing and analyzing hyperuricemia in a mouse model.
Caption: General experimental workflow for hyperuricemia induction in mice.
Signaling Pathways in Hyperuricemia-Induced Renal Injury
Hyperuricemia contributes to renal injury through the activation of several pro-inflammatory signaling pathways. The diagram below depicts the key pathways involved.
Caption: Key signaling pathways in hyperuricemia-induced renal injury.
Elevated uric acid enters renal tubular cells via urate transporters like URAT1 and GLUT9.[4] This can lead to the activation of the NLRP3 inflammasome and the NF-κB signaling pathway.[13][14][15] Activation of these pathways results in the production of pro-inflammatory cytokines such as IL-1β and TNF-α, leading to inflammation, and ultimately contributing to renal fibrosis and injury.[7][13]
References
- 1. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Comparative analysis of hyperuricemia induction methods and probiotic interventions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactiplantibacillus plantarum WLPL04 from Human Breast Milk Attenuates Hyperuricemia via Coordinated Purine Salvage Pathway, Renal Transporter Regulation, and Gut Microbiota Remodeling [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mednexus.org [mednexus.org]
- 12. Only Hyperuricemia with Crystalluria, but not Asymptomatic Hyperuricemia, Drives Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Possible correlated signaling pathways with chronic urate nephropathy: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Allopurinol as a Positive Control in Xanthine Oxidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing gout, a painful inflammatory condition.[3] Consequently, the inhibition of XO is a key therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.
Allopurinol, a structural analog of hypoxanthine, is a widely recognized and clinically utilized inhibitor of xanthine oxidase.[3] It is metabolized in the body to its active form, oxypurinol, which also potently inhibits the enzyme.[4] Due to its well-characterized mechanism of action and consistent inhibitory effects, allopurinol serves as an indispensable positive control in in vitro xanthine oxidase inhibition assays. Its inclusion provides a benchmark for evaluating the potency of novel inhibitory compounds and ensures the validity and reproducibility of the assay.
Biochemical Pathway of Uric Acid Formation and Inhibition by Allopurinol
The production of uric acid is the terminal step in the degradation of purines in humans. Xanthine oxidase facilitates the final two reactions in this pathway. Allopurinol competitively inhibits xanthine oxidase, thereby reducing the production of uric acid.
Caption: Mechanism of Xanthine Oxidase Inhibition by Allopurinol.
Experimental Protocols
Principle of the Assay
The xanthine oxidase inhibition assay is a spectrophotometric method that measures the enzymatic activity of XO by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the XO activity. In the presence of an inhibitor, the rate of uric acid production decreases, leading to a lower rate of absorbance increase. The inhibitory activity of a test compound is determined by comparing the rate of reaction in the presence of the compound to the rate of the uninhibited enzyme. Allopurinol is used as a positive control to validate the assay's performance.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction (optional)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 290-295 nm
Preparation of Solutions
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay is typically between 0.025 and 0.2 units/mL.[2][5]
-
Xanthine Solution: Prepare a stock solution of xanthine in a small amount of NaOH (e.g., 0.1 M) and then dilute with phosphate buffer. The final concentration in the assay is typically between 0.15 and 0.3 mM.[5][6]
-
Allopurinol and Test Compound Solutions: Dissolve allopurinol and test compounds in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve the desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure (96-well plate format)
The following is a generalized protocol; specific volumes and concentrations may need to be optimized.
-
Assay Mixture Preparation: In each well of a 96-well microplate, add the following in order:
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10-15 minutes.[2][5]
-
Reaction Initiation: Add 100 µL of Xanthine solution (0.15 mM) to each well to start the enzymatic reaction.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).[2][5]
-
Absorbance Measurement: Measure the absorbance of each well at 290 nm using a microplate reader.[2]
-
(Optional) Reaction Termination: The reaction can be stopped by adding a small volume of HCl (e.g., 20 µL of 1 M HCl) before measuring the absorbance.[6]
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and allopurinol is calculated using the following formula:
% Inhibition = [1 - (A_sample / A_control)] x 100
Where:
-
A_sample is the absorbance of the reaction with the test compound/allopurinol.
-
A_control is the absorbance of the reaction without any inhibitor (negative control).
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.
Quantitative Data Summary
The IC50 value of allopurinol can vary depending on the specific experimental conditions, including the source of the enzyme, substrate concentration, pH, and temperature. The following table summarizes reported IC50 values for allopurinol from various studies.
| IC50 Value (µg/mL) | IC50 Value (µM) | Substrate | Enzyme Source | Reference |
| 24 ± 0.28 | ~176 | Xanthine | Not specified | [7] |
| 1.734 | ~12.7 | Not specified | Bovine milk | [1] |
| 6.94 ± 0.32 | ~51 | Not specified | Not specified | [8] |
| 0.13 | ~0.95 | Hypoxanthine | Not specified | [9] |
| 0.11 | ~0.81 | Xanthine | Not specified | [9] |
| Not specified | 2.84 ± 0.41 | Xanthine | Not specified | [10] |
| Not specified | 3.57 ± 0.06 | Xanthine | Not specified | [11] |
| Not specified | 0.82 | Xanthine | Not specified | [12] |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for screening xanthine oxidase inhibitors using allopurinol as a positive control.
Caption: Workflow for a typical Xanthine Oxidase inhibition assay.
Conclusion
Allopurinol is the gold standard positive control for in vitro xanthine oxidase inhibition assays. Its consistent and well-documented inhibitory activity provides a reliable benchmark for the evaluation of new chemical entities. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize allopurinol in their XO inhibition screening programs, ensuring the accuracy and validity of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
Benzbromarone as a reference compound in URAT1 inhibition studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] Located on the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for approximately 90% of urate reabsorption from the glomerular filtrate back into the bloodstream.[1][3] Consequently, inhibiting URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[1][3] Benzbromarone, a potent uricosuric agent, is widely used as a reference compound in the research and development of new URAT1 inhibitors due to its well-characterized mechanism of action and potent inhibitory activity.[1][3] This document provides detailed application notes, experimental protocols, and data regarding the use of benzbromarone as a reference inhibitor for URAT1.
Mechanism of Action
Benzbromarone exerts its uricosuric effect by inhibiting the function of URAT1.[4] By binding to the transporter, it blocks the reabsorption of uric acid, thereby increasing its excretion in the urine and lowering serum urate levels.[4] Structural studies have revealed that benzbromarone binds to URAT1 in its inward-facing conformation, stabilizing this state and preventing the conformational changes necessary for urate transport.[1] The binding site is located within a large, solvent-accessible cavity from the cytoplasmic side.[1] While highly effective, the use of benzbromarone in some regions has been limited due to concerns about potential hepatotoxicity.[1]
Data Presentation
The inhibitory potency of benzbromarone against URAT1 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions.
| Compound | Assay System | IC50 Value | Reference |
| Benzbromarone | Human URAT1 (hURAT1) | 35 nM | [5] |
| Benzbromarone | hURAT1 expressed in HEK293T cells | 14.3 µM (fluorescence-based assay) | [6] |
| Benzbromarone | hURAT1 | 0.190 µM | [7] |
| Benzbromarone | URAT1 | 0.0372 µmol/L | [8] |
| Benzbromarone | Rat URAT1EM | 425 nM | [9] |
| 6-hydroxybenzbromarone | URAT1 | 0.05 µmol/L | [10] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory activity of compounds against URAT1 expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Control HEK293 cells (mock-transfected)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[¹⁴C]-Uric Acid (radiolabeled substrate)
-
Benzbromarone (reference inhibitor)
-
Test compounds
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells and mock-transfected cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of benzbromarone and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤0.1%).
-
Prepare the [¹⁴C]-uric acid working solution in the assay buffer.
-
-
Uptake Assay:
-
On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the assay buffer containing various concentrations of benzbromarone or test compounds for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [¹⁴C]-uric acid working solution to each well.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data.
-
Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake in hURAT1-expressing cells to obtain the URAT1-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of URAT1 inhibition by benzbromarone in the renal proximal tubule.
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
Caption: Logical relationship between URAT1, hyperuricemia, and benzbromarone's therapeutic action.
References
- 1. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the bioavailability of BDEO for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with BDEO (3,3'-((4-bromo-2,5-dimethoxybenzyl)oxy)bis(N,N-diethylethanamine)) to help overcome challenges related to its in vivo bioavailability.
Troubleshooting Guide
Q1: We are observing very low and inconsistent plasma concentrations of BDEO in our rodent studies after oral gavage. What could be the cause?
A1: Low and variable oral bioavailability of BDEO is a common challenge, primarily attributed to its poor aqueous solubility (BCS Class II). Several factors could be contributing to the issues you are observing:
-
Inadequate Solubilization: BDEO may be precipitating out of the vehicle solution upon administration into the gastrointestinal (GI) tract.
-
Insufficient Dose: The administered dose might not be high enough to achieve detectable plasma concentrations, especially given its low bioavailability.
-
First-Pass Metabolism: BDEO may be undergoing significant metabolism in the liver or gut wall before it can reach systemic circulation.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for maintaining BDEO in a solubilized state in the GI lumen.
We recommend starting by evaluating the formulation. See the "Formulation Strategies for BDEO" FAQ for more details.
Q2: Our BDEO formulation appears to be well-solubilized in the dosing vehicle, but the in vivo exposure is still suboptimal. What are our next steps?
A2: If the initial formulation does not yield the desired exposure, a systematic approach to formulation optimization is recommended. The following workflow can guide your efforts:
Consider investigating lipid-based formulations or amorphous solid dispersions, as these have shown promise for improving the bioavailability of poorly soluble compounds.
Q3: We are considering a parenteral route of administration to bypass first-pass metabolism. What are the recommended vehicles for intravenous (IV) injection of BDEO?
A3: For IV administration, it is crucial to ensure BDEO is fully solubilized to prevent precipitation in the bloodstream, which can cause emboli. A common approach is to use a co-solvent system. Based on internal studies, the following vehicle is recommended for preclinical IV studies in rodents:
-
Vehicle Composition: 10% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 50% Saline.
-
Preparation Protocol:
-
Weigh the required amount of BDEO.
-
Add the DMA and vortex until the BDEO is fully dissolved.
-
Add the PG and vortex to mix.
-
Finally, add the saline and vortex until a clear, homogenous solution is formed.
-
-
Important: This formulation should be prepared fresh and administered slowly. Always perform a visual inspection for any precipitation before injection.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to BDEO's oral bioavailability?
A1: The primary barriers are its low aqueous solubility and potential for significant first-pass metabolism. The molecule's lipophilic nature (high LogP) contributes to its poor solubility in the aqueous environment of the GI tract, which is a rate-limiting step for absorption.
Q2: What are the recommended formulation strategies to improve the oral bioavailability of BDEO?
A2: Several advanced formulation strategies can be employed. The choice of strategy will depend on the required dose and the specific experimental context. Below is a summary of approaches that have been successfully evaluated in preclinical models.
| Formulation Strategy | Vehicle/Excipients | BDEO Loading | Mean AUC Increase (vs. Suspension) | Mean Cmax Increase (vs. Suspension) |
| Aqueous Suspension | 0.5% Methylcellulose in water | Up to 5 mg/mL | Baseline | Baseline |
| Lipid-Based (SEDDS) | Capryol™ 90, Cremophor® EL, Transcutol® HP | Up to 50 mg/mL | ~ 5-fold | ~ 7-fold |
| Amorphous Solid Dispersion (ASD) | Povidone (PVP K30) | 25% w/w | ~ 8-fold | ~ 10-fold |
| Co-solvent System | 10% DMA, 40% PG, 50% Water | Up to 10 mg/mL | ~ 3-fold | ~ 4-fold |
SEDDS: Self-Emulsifying Drug Delivery System AUC: Area Under the Curve Cmax: Maximum Plasma Concentration
Q3: Can you provide a detailed protocol for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for BDEO?
A3: Certainly. A SEDDS formulation can significantly improve the oral absorption of BDEO by presenting it in a solubilized state within fine oil droplets.
Experimental Protocol: Preparation of BDEO-SEDDS
-
Materials:
-
BDEO
-
Capryol™ 90 (oil phase)
-
Cremophor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Glass vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the SEDDS vehicle by mixing Capryol™ 90, Cremophor® EL, and Transcutol® HP in a 40:35:25 (w/w/w) ratio in a glass vial.
-
Place the vial on a magnetic stirrer and stir at a low speed until a clear, homogenous mixture is obtained.
-
Weigh the desired amount of BDEO and add it to the SEDDS vehicle.
-
Continue stirring until the BDEO is completely dissolved. Gentle warming (up to 40°C) can be used to facilitate dissolution.
-
The final formulation should be a clear, yellowish, viscous liquid.
-
For administration, this formulation is typically loaded into gelatin capsules or administered directly via oral gavage. Upon contact with aqueous media in the GI tract, it will spontaneously form a fine emulsion.
-
Q4: Is BDEO a substrate for any efflux transporters like P-glycoprotein (P-gp)?
A4: Based on in vitro Caco-2 cell permeability assays, BDEO does not appear to be a significant substrate for P-gp. Its high intrinsic permeability suggests that efflux is not a major limiting factor for its absorption. The primary challenge remains its poor solubility.
Potential off-target effects of dual URAT1 and XO inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with dual urate transporter 1 (URAT1) and xanthine oxidase (XO) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving dual URAT1 and XO inhibitors.
In Vitro URAT1 Inhibition Assays
Question: My radiolabeled uric acid uptake signal is low or inconsistent in my URAT1-expressing cell line. What are the possible causes and solutions?
Answer:
Low or inconsistent signals in a [¹⁴C]-uric acid uptake assay can stem from several factors. Here is a systematic troubleshooting approach:
-
Cell Line Health and Transfection Efficiency:
-
Problem: Poor cell viability or low expression of the URAT1 transporter will directly impact uric acid uptake.
-
Solution:
-
Ensure cells are healthy, within a low passage number, and not overgrown before seeding.
-
Verify URAT1 expression levels via Western blot or qPCR.
-
Optimize transfection conditions (e.g., DNA-to-reagent ratio, cell density) for transient transfections. For stable cell lines, periodically check expression levels.
-
-
-
Assay Conditions:
-
Problem: Suboptimal assay buffer, incubation time, or temperature can affect transporter activity.
-
Solution:
-
-
Compound Solubility:
-
Problem: The inhibitor may precipitate in the aqueous assay buffer, reducing its effective concentration.
-
Solution:
-
-
Radioisotope Integrity:
-
Problem: Degradation of the [¹⁴C]-uric acid can lead to a weaker signal.
-
Solution:
-
Check the expiration date of the radiolabeled uric acid.
-
Store it according to the manufacturer's instructions, protected from light and at the correct temperature.
-
-
In Vitro Xanthine Oxidase (XO) Inhibition Assays
Question: I am observing high variability or unexpected results in my spectrophotometric XO inhibition assay. How can I troubleshoot this?
Answer:
High variability in XO inhibition assays can be frustrating. Consider the following troubleshooting steps:
-
Enzyme Activity:
-
Problem: The XO enzyme may have lost activity due to improper storage or handling.
-
Solution:
-
-
Substrate and Buffer Preparation:
-
Problem: Xanthine has poor aqueous solubility, which can lead to inconsistent substrate concentrations.
-
Solution:
-
-
Assay Interference:
-
Problem: The test compound may interfere with the spectrophotometric reading by absorbing at the same wavelength as uric acid (290-295 nm).[2][4][6]
-
Solution:
-
Run a control experiment with the compound alone (without the enzyme) to measure its intrinsic absorbance at the detection wavelength.
-
Subtract the background absorbance of the compound from the assay readings.
-
-
-
Reaction Kinetics:
-
Problem: The reaction may not be in the linear range, leading to inaccurate rate calculations.
-
Solution:
-
Measure the absorbance at multiple time points to ensure you are calculating the initial reaction velocity from the linear portion of the curve.[5]
-
Optimize the enzyme concentration to achieve a linear reaction rate for the duration of the assay.
-
-
General Troubleshooting
Question: My in vitro results for a dual inhibitor are potent, but the in vivo efficacy is poor. What could be the reason for this discrepancy?
Answer:
Discrepancies between in vitro and in vivo results are common in drug discovery. Several factors can contribute to this:
-
Pharmacokinetics (PK):
-
Problem: The compound may have poor absorption, rapid metabolism, or rapid excretion in the in vivo model.
-
Solution:
-
Conduct pharmacokinetic studies to determine the compound's bioavailability, half-life, and clearance.
-
If metabolism is an issue, consider co-administration with a metabolic inhibitor (if appropriate for the study) or chemical modification of the compound to block metabolic sites.
-
-
-
Target Engagement in Vivo:
-
Problem: The compound may not be reaching the target tissues (e.g., kidney for URAT1, liver for XO) at a sufficient concentration to inhibit the targets.
-
Solution:
-
Measure the compound concentration in the target tissues.
-
Assess target engagement using pharmacodynamic markers (e.g., changes in serum and urine uric acid levels).
-
-
-
Off-Target Effects:
-
Problem: The compound may have off-target effects in vivo that counteract its on-target efficacy or cause toxicity.
-
Solution:
-
Perform broader off-target screening against a panel of receptors, enzymes, and transporters.
-
Carefully observe the animals for any signs of toxicity.
-
-
-
Differences in Assay Conditions:
-
Problem: The in vitro assay conditions (e.g., substrate concentration) may not accurately reflect the physiological conditions in vivo.
-
Solution:
-
Whenever possible, use physiologically relevant substrate concentrations in your in vitro assays.
-
Consider using more complex in vitro models, such as primary cells or 3D cultures, which may better mimic the in vivo environment.
-
-
Frequently Asked Questions (FAQs)
1. What are the potential off-target effects of dual URAT1 and XO inhibitors?
Dual URAT1 and XO inhibitors may exhibit off-target effects related to their individual targets or due to interactions with other proteins.
-
URAT1-related off-targets: Other organic anion transporters (OATs) are potential off-targets due to structural similarities with URAT1. For example, some URAT1 inhibitors also show activity against OAT1 and OAT3, which could lead to drug-drug interactions.[7]
-
XO-related off-targets: Xanthine oxidase is a molybdenum-containing enzyme. Inhibitors targeting the molybdenum center of XO could potentially interact with other human molybdenum-containing enzymes, such as aldehyde oxidase (AO), sulfite oxidase (SOX), and mitochondrial amidoxime-reducing component (mARC).[8][9] However, the active site of sulfite oxidase is quite different from that of xanthine oxidoreductase, making cross-inhibition less likely.[8] Aldehyde oxidase, which is also involved in drug metabolism, is a more likely off-target.[10]
-
Other off-targets: As with any small molecule, there is a possibility of off-target interactions with various kinases, GPCRs, and ion channels. Comprehensive selectivity profiling is necessary to identify these.
2. How can I experimentally determine if my compound has off-target effects?
Several experimental approaches can be used to assess off-target effects:
-
Broad Panel Screening: Utilize commercially available services that screen your compound against a large panel of kinases, GPCRs, ion channels, and other enzymes. This provides a broad overview of potential off-target interactions.
-
Cell-Based Phenotypic Screening: Screen your compound in various cell lines and assess for unexpected cellular phenotypes, such as cytotoxicity, apoptosis, or changes in cell signaling pathways.
-
Target Knockout/Knockdown Studies: Use CRISPR/Cas9 or siRNA to eliminate the expression of the intended targets (URAT1 and XO). If the compound still elicits a biological effect in these cells, it is likely due to off-target activity.
-
Competitive Binding Assays: If a specific off-target is suspected, competitive binding assays can be used to determine if your compound binds to that target.
3. How do I interpret IC50 values for a dual inhibitor?
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific target by 50%. For a dual inhibitor, you will have separate IC50 values for URAT1 and XO.
-
Potency: A lower IC50 value indicates a more potent inhibitor for that specific target.
-
Selectivity: The ratio of IC50 values for different targets can indicate selectivity. For example, if the IC50 for URAT1 is significantly lower than for other transporters, the compound is considered selective for URAT1.
-
Dual Activity: For a balanced dual inhibitor, the IC50 values for both URAT1 and XO should be in a similar and therapeutically relevant range.
4. What is the difference between synergistic, additive, and antagonistic effects for a dual inhibitor?
These terms describe the combined effect of inhibiting two targets simultaneously:
-
Additive Effect: The combined effect is equal to the sum of the individual effects of inhibiting each target alone.[11]
-
Synergistic Effect: The combined effect is greater than the sum of the individual effects.[12] This is often the desired outcome for dual inhibitors as it can lead to enhanced efficacy at lower doses.
-
Antagonistic Effect: The combined effect is less than the sum of the individual effects.[11]
These effects can be evaluated using methods like isobolographic analysis.[13]
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Digallic Acid | URAT1 | 5.34 ± 0.65 | Benzbromarone | 2.01 ± 0.36 | [14] |
| Lesinurad | 10.36 ± 1.23 | [14] | |||
| XO | 1.04 ± 0.23 | [14] | |||
| CDER167 | URAT1 | 2.08 ± 0.31 | RDEA3170 | 1.47 ± 0.23 | [15] |
| Benzbromarone | 0.84 ± 0.17 | [15] | |||
| Probenecid | 31.12 ± 4.23 | [15] | |||
| GLUT9 | 91.55 ± 15.28 | RDEA3170 | >100 | [15] |
Key Experimental Protocols
Protocol 1: In Vitro [¹⁴C]-Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells
This protocol is adapted from several sources and provides a general framework for assessing URAT1 inhibition.[1][14]
Materials:
-
HEK293 cells transiently or stably expressing human URAT1
-
Mock-transfected HEK293 cells (negative control)
-
Poly-D-lysine coated 96-well plates
-
Uptake buffer (e.g., Krebs-Ringer buffer, pH 7.4)
-
[¹⁴C]-Uric acid
-
Test inhibitor and reference compound (e.g., benzbromarone)
-
Ice-cold DPBS
-
0.1 M NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed URAT1-expressing and mock-transfected HEK293 cells onto poly-D-lysine coated 96-well plates at an appropriate density to reach about 80-90% confluency on the day of the assay.
-
Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test inhibitor or reference compound in uptake buffer for 10-30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake by adding uptake buffer containing a final concentration of 25 µM [¹⁴C]-uric acid. Incubate for 10-15 minutes at 37°C.[1]
-
Termination of Uptake: Rapidly terminate the reaction by washing the cells three times with ice-cold DPBS.[1]
-
Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes.[1]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the radioactivity measured in mock-transfected cells (background) from the values obtained in URAT1-expressing cells. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Spectrophotometric Xanthine Oxidase (XO) Inhibition Assay
This protocol is based on the method of measuring the increase in absorbance at 290-295 nm due to the formation of uric acid.[2][4][5][6]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test inhibitor and reference compound (e.g., allopurinol)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine by dissolving it in a minimal amount of NaOH and then diluting with phosphate buffer to the desired concentration and adjusting the pH to 7.5.[4]
-
Dilute the XO enzyme in cold phosphate buffer to the desired working concentration (e.g., 0.01-0.1 U/mL).[6]
-
Prepare various concentrations of the test inhibitor and reference compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔOD/min) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of action of a dual URAT1 and XO inhibitor.
Caption: A typical experimental workflow for the evaluation of dual URAT1/XO inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine oxidase assay [bio-protocol.org]
- 5. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molybdenum enzymes in higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Molybdenum-Containing Enzymes in the Biotransformation of the Novel Ghrelin Receptor Inverse Agonist PF-5190457: A Reverse Translational Bed-to-Bench Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive effect - Wikipedia [en.wikipedia.org]
- 12. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DMSO's Hygroscopic Properties in Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions (FAQs) regarding the hygroscopic nature of Dimethyl Sulfoxide (DMSO) and its impact on the preparation and stability of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What does it mean that DMSO is hygroscopic and how does this affect my experiments?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property is critical because the introduction of water can significantly alter the solvent's characteristics. Absorbed water can decrease the solubility of your compounds, potentially leading to precipitation, especially for lipophilic substances.[2][3][4] This can result in inaccurate compound concentrations in your assays, leading to unreliable experimental outcomes.[4] Furthermore, the presence of water lowers the freezing point of DMSO, which can affect storage conditions and the physical state of your stock solutions.[2]
Q2: What are the definitive best practices for storing a new bottle of anhydrous DMSO?
A2: To maintain the anhydrous state of DMSO, it is crucial to store it under optimal conditions. Always keep DMSO in an airtight, light-protected container.[5][6] Glass containers with tight-fitting lids are preferred as some plastics can react with DMSO.[5][6] The ideal storage environment is a cool, dark, and dry place with a constant temperature between 15°C and 25°C (59°F - 77°F) and a humidity level below 60%.[7] Avoid exposure to direct sunlight, as UV radiation can cause degradation.[6][7] For long-term storage, it's advisable to dispense the DMSO into smaller, single-use aliquots under an inert gas (like argon or nitrogen) to minimize repeated exposure to air and moisture.
Q3: How exactly does absorbed water impact my compound stock solutions?
A3: Water absorption synergistically enhances compound precipitation, especially when combined with repeated freeze-thaw cycles.[3][8] As water content increases in DMSO, the solvent becomes more structured, making it more difficult to dissolve large, lipophilic compounds.[2][4] This can lead to the formation of supersaturated solutions that are prone to precipitation.[8] A study demonstrated that a significant percentage of compounds can remain stable in a DMSO/water (90/10) mixture, but the risk of precipitation for many compounds increases with water content.[9] This underscores the importance of using dry DMSO for compounds with poor aqueous solubility.
Q4: Is there an "acceptable" level of water in DMSO for preparing stock solutions?
A4: The acceptable water content depends on the specific compound and the assay. For many applications, especially with compounds sensitive to precipitation, the water content should be kept as low as possible, ideally below 0.1%. However, some protocols have successfully used a DMSO/water (90/10) mixture for compound storage.[9] It is critical to recognize that even small amounts of water can significantly depress the freezing point of DMSO, which might prevent solutions from freezing at standard freezer temperatures (-20°C).[2][4] For sensitive biological assays, it's recommended to use high-purity, anhydrous DMSO and to control for any effects of the solvent by including a DMSO-only control at the same final concentration in your experiment.[10][11]
Q5: My compound has precipitated from its DMSO stock solution. What are the steps to redissolve it?
A5: If you observe precipitation, the compound can often be redissolved. Gentle warming of the solution in a water bath at 37°C, combined with vortexing or sonication for several minutes, is typically effective.[12][13] It is crucial to ensure the precipitate has completely redissolved before using the solution to maintain concentration accuracy.[13] Be cautious not to overheat the solution, as high temperatures can cause degradation of both the compound and the DMSO itself.[7]
Q6: How can I minimize water absorption while handling and preparing my stock solutions?
A6: To minimize water absorption, work quickly and in a low-humidity environment. If possible, use a glove box with a dry atmosphere. Always allow the DMSO container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. Use dry, sterile pipette tips and microcentrifuge tubes.[14] Once the stock solution is prepared, aliquot it into smaller volumes for single use to avoid repeated opening of the main stock vial.[11]
Q7: What are the ideal storage conditions for my prepared DMSO stock solutions?
A7: Prepared stock solutions should be aliquoted into single-use vials and stored at -20°C or -80°C for long-term stability.[11][15] This practice minimizes the number of freeze-thaw cycles, which can promote compound precipitation, especially in the presence of water.[2][8] Ensure the vials have airtight seals to prevent further moisture absorption during storage.[15]
Troubleshooting Guide
Issue: I observe precipitation in my DMSO stock solution, particularly after a freeze-thaw cycle.
-
Cause: This is a common issue resulting from DMSO's hygroscopic nature. Absorbed water reduces compound solubility, and this effect is exacerbated by the physical stress of freeze-thaw cycles.[3][8]
-
Solution:
-
Attempt to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating.[13]
-
Visually inspect to ensure complete dissolution before use.
-
Prevention: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[11] Always use high-purity, anhydrous DMSO and handle it in a way that minimizes moisture exposure.
-
Issue: I suspect my DMSO has been contaminated with water.
-
Cause: Improper storage, such as leaving the container open to the air, storing in a humid environment, or frequent opening of a large stock bottle, can lead to significant water absorption.[6][7]
-
Solution:
-
If you have access to the necessary equipment, determine the water content using a method like Karl Fischer titration.[16]
-
If the water content is unacceptably high, consider the DMSO compromised for sensitive applications.
-
Prevention: Purchase DMSO in smaller bottles appropriate for your usage rate. After opening, consider flushing the headspace of the bottle with an inert gas like argon before resealing tightly. Store in a desiccator.[13]
-
Issue: I'm observing toxicity or reduced efficacy in my cell-based assays.
-
Cause: While water content can affect compound concentration, high concentrations of DMSO itself can be cytotoxic or interfere with cellular processes.[17] The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid these effects.[10][11][17] Additionally, DMSO can degrade over time or under certain conditions, forming byproducts like methanesulfinate and formaldehyde that could be toxic.[18][19]
-
Solution:
-
Calculate the final concentration of DMSO in your assay and ensure it is within a non-toxic range for your specific cell line (generally <0.5%).
-
Always run a vehicle control (media with the same final concentration of DMSO) to differentiate solvent effects from compound effects.[10]
-
Use high-purity DMSO from a reputable supplier and avoid using old or improperly stored solvent.
-
Quantitative Data Summary
Table 1: Effect of Water Content on the Freezing Point of DMSO
| % Water in DMSO (by weight) | Approximate Freezing Point (°C) |
| 0 | 18.5 |
| 10 | ~5 |
| 20 | ~ -15 |
| 33 | ~ -73 |
| 50 | ~ -45 |
| (Data adapted from literature describing the DMSO-water phase diagram)[2][4] |
Table 2: Comparison of Methods for Water Content Determination in DMSO
| Method | Principle | Suitability for DMSO | Notes |
| Coulometric Karl Fischer Titration | Electrochemical generation of iodine to react with water. | Most effective for < 1% w/w water. [16] | Ideal for in-process testing due to short run time and ability to handle multiple injections. A recovery factor may still be needed.[16] |
| Volumetric Karl Fischer Titration | Titration with a Karl Fischer reagent of known concentration. | Suitable for > 1% w/w water. [16] | Prone to interference as the KF reagent can react with DMSO, leading to inaccurate results.[16][20] A recovery factor should be applied. Not recommended for numerous injections.[16] |
| Near-Infrared (NIR) Spectroscopy | Measures the overtone hydroxyl bands of water. | Good non-destructive method. | Accurately and non-destructively assesses water content in DMSO compound stock solutions.[2] |
| Gas Chromatography with Thermal Conductivity Detection (GC-TCD) | Separates water from DMSO, detected by TCD. | Suitable for > 1% w/w water. | Requires triplicate injections, leading to longer run times, making it less ideal for high-throughput testing.[16] |
Table 3: General Recommended DMSO Concentration Limits for In Vitro Assays
| Assay Type | Recommended Max DMSO Concentration | Rationale |
| Cell-based assays (general) | < 0.5% | To avoid cytotoxicity and other off-target solvent effects.[11][17] |
| Sensitive cell lines | < 0.1% - 0.3% | Some cell lines are more sensitive to DMSO's effects.[10] |
| Animal experiments (in vivo) | < 5% (preferably < 2%) | To reduce systemic toxicity in the animal model.[10][11] |
Experimental Protocols
Protocol 1: Best Practices for Handling and Preparing a DMSO Stock Solution
-
Acclimatization: Before opening a new or refrigerated bottle of anhydrous DMSO, allow it to equilibrate to room temperature for several hours. This prevents atmospheric moisture from condensing into the cold solvent.
-
Environment: Perform all manipulations in a low-humidity environment. A fume hood is recommended for ventilation.[15]
-
Dispensing: Work quickly. Use a sterile, dry syringe or pipette to withdraw the required volume of DMSO.
-
Weighing Compound: Accurately weigh the desired amount of your compound into a sterile, dry, and appropriately sized vial (e.g., a microcentrifuge tube or glass vial).[14]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the compound.[14] Mix thoroughly by vortexing. If necessary, use brief sonication or gentle warming (37°C) to aid dissolution.[13]
-
Storage: Immediately cap the vial tightly. If the stock will be used multiple times, aliquot it into smaller, single-use volumes. Label clearly and store at -20°C or -80°C.[11]
-
Blanket Gas (Optional but Recommended): For large volumes of DMSO that will be stored after opening, gently flush the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before resealing to displace moist air.
Protocol 2: Outline of Karl Fischer (KF) Titration for Water Content Determination
This protocol provides a general outline. Specific parameters must be optimized based on the instrument and reagents used.
-
System Preparation: Set up the KF titrator according to the manufacturer's instructions. The titration vessel should be filled with the appropriate KF solvent (e.g., a methanol-based reagent).
-
Pre-Titration: Titrate the solvent to dryness to remove any residual water in the vessel. The instrument will indicate when a stable, low-drift endpoint is reached.
-
Sample Introduction (Coulometric Method for <1% Water):
-
Using a dry, gas-tight syringe, accurately draw a known volume (e.g., 1 mL) of the DMSO sample.[20]
-
Determine the exact sample weight by weighing the syringe before and after injection.
-
Inject the sample into the titration cell and begin the titration.
-
-
Analysis: The instrument will automatically titrate the water in the sample and calculate the water content, typically in ppm or percentage.
-
Important Considerations:
-
A side reaction between DMSO and the KF reagent can lead to artificially low water readings.[16] It is often necessary to establish a "recovery factor" by analyzing DMSO samples with a known amount of spiked water.
-
To avoid accumulating interfering byproducts, it is recommended to analyze only a small number of DMSO samples (or a total of ~1 mL) before changing the solvent in the titration vessel.[20]
-
Visualizations
References
- 1. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. dmsostore.com [dmsostore.com]
- 7. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 8. ziath.com [ziath.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.se [fishersci.se]
Technical Support Center: Stability and Degradation of Deoxybenzoin Oxime Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of deoxybenzoin oxime compounds in storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of deoxybenzoin oxime compounds.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after storage. | Degradation of the deoxybenzoin oxime compound. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[1][2][3] |
| Contamination of the sample or solvent. | Run a blank injection of the solvent to check for contaminants. Ensure proper cleaning of all glassware and equipment.[3] | |
| Carryover from a previous injection. | Implement a robust column washing protocol between injections.[2][3] | |
| Change in physical appearance (e.g., color change, clumping). | Degradation or absorption of moisture. | Store the compound in a tightly sealed container in a desiccator.[4] Analyze the sample by HPLC to check for degradation. |
| Incompatibility with storage container material. | Ensure the use of inert container materials (e.g., amber glass vials). | |
| Decreased potency or concentration of the active compound. | Degradation due to improper storage conditions (e.g., exposure to light, heat, or humidity). | Review storage conditions and ensure they align with the recommended guidelines (cool, dry, and dark). Perform a quantitative analysis to determine the extent of degradation. |
| Hydrolysis of the oxime functional group. | If stored in solution, ensure the pH is optimal for stability. For oximes, hydrolysis can be acid-catalyzed.[5][6][7] | |
| Peak tailing in HPLC analysis of stored samples. | Interaction of the compound or its degradation products with the stationary phase. | Optimize the mobile phase pH or buffer concentration. Consider using a different HPLC column with a more suitable stationary phase.[8][9][10][11] |
| Column overload. | Dilute the sample or reduce the injection volume.[10] |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid deoxybenzoin oxime?
Solid deoxybenzoin oxime should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4] Storage at refrigerated temperatures (2-8 °C) is often recommended to minimize degradation over long periods.
2. How stable are deoxybenzoin oxime compounds in solution?
The stability of deoxybenzoin oxime in solution depends on the solvent, pH, and storage temperature. Oximes are generally more resistant to hydrolysis than analogous hydrazones.[5][6] Acidic conditions can catalyze the hydrolysis of the oxime bond.[5][6][7] It is recommended to prepare solutions fresh and store them at low temperatures for short periods. A stability study in the desired solvent system is advised to determine the precise shelf-life.
3. What are the likely degradation pathways for deoxybenzoin oxime?
While specific degradation pathways for deoxybenzoin oxime are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the chemistry of oximes and related compounds. These include:
-
Hydrolysis: The C=N bond of the oxime can be hydrolyzed, especially under acidic conditions, to yield deoxybenzoin (2-phenylacetophenone) and hydroxylamine.[6]
-
Oxidation: The oxime functional group can be susceptible to oxidation, potentially leading to the formation of nitrile oxides or other oxidized species.[12][13]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[14][15]
-
Thermal Degradation: High temperatures can lead to the cleavage of bonds within the molecule. Studies on polymers containing deoxybenzoin units have shown thermal degradation pathways.[16]
4. How can I assess the stability of my deoxybenzoin oxime compound?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[1] Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[17] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4][17][18]
5. What should I do if I observe unknown peaks in my HPLC analysis after storing a deoxybenzoin oxime sample?
The appearance of new peaks is a strong indicator of degradation. To identify these peaks, it is recommended to couple the HPLC system with a mass spectrometer (LC-MS).[1] This will provide the molecular weight of the unknown compounds, which can help in elucidating their structures and understanding the degradation pathway.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Deoxybenzoin Oxime
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instruments and compound purity.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) may be effective. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of deoxybenzoin oxime. A wavelength around 254 nm is often a good starting point for aromatic compounds. |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). |
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The extent of degradation should be targeted to be between 5-20%.[19]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve deoxybenzoin oxime in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis. |
| Base Hydrolysis | Dissolve deoxybenzoin oxime in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the sample before HPLC analysis. |
| Oxidation | Treat a solution of deoxybenzoin oxime with 3% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70 °C) for a specified period. Also, heat a solution of the compound at 60 °C. |
| Photodegradation | Expose a solution of deoxybenzoin oxime to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[14][20][21] A control sample should be protected from light. |
Visualizations
Caption: Workflow for assessing the stability of deoxybenzoin oxime.
Caption: Plausible degradation routes for deoxybenzoin oxime.
References
- 1. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 2. broughton-group.com [broughton-group.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. How to Apply ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. raineslab.com [raineslab.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. q1scientific.com [q1scientific.com]
- 15. Why Photostability Testing Matters - Powers Scientific, Inc. [powersscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. jordilabs.com [jordilabs.com]
- 18. database.ich.org [database.ich.org]
- 19. ijcrt.org [ijcrt.org]
- 20. Photostability | SGS USA [sgs.com]
- 21. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Potassium Oxonate and Hypoxanthine Doses for Hyperuricemia Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information for establishing and troubleshooting hyperuricemia models using potassium oxonate and hypoxanthine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the potassium oxonate and hypoxanthine-induced hyperuricemia model?
A: This model mimics human hyperuricemia through a dual mechanism. Hypoxanthine (HX) serves as a purine precursor, which is converted by the enzyme xanthine oxidase (XOD) first into xanthine and then into uric acid.[1][2] Potassium oxonate (PO) is a competitive inhibitor of the enzyme uricase (urate oxidase), which in most mammals (but not humans) breaks down uric acid into the more soluble allantoin.[1][3] By providing an excess of the substrate (hypoxanthine) and simultaneously blocking the subsequent breakdown of the product (uric acid), this combined administration leads to a significant and sustained elevation of serum uric acid levels.[2][4]
Q2: What are the recommended starting doses for inducing hyperuricemia in mice and rats?
A: Doses can vary significantly based on the desired outcome (acute vs. chronic hyperuricemia), the specific strain of the animal, and the administration route. However, published literature provides effective starting ranges. For mice, a common combination is an intraperitoneal (i.p.) injection of 200-300 mg/kg potassium oxonate with an oral gavage (p.o.) of 300-500 mg/kg hypoxanthine.[2][5] For rats, doses such as 500 mg/kg hypoxanthine (p.o.) combined with 50-100 mg/kg potassium oxonate (subcutaneous, s.c.) have been used effectively.[6] Refer to the tables below for more detailed dosage information.
Q3: How do I select the appropriate administration route (oral gavage, IP, SC)?
A: The choice of administration route impacts the absorption rate and bioavailability of the compounds, influencing the timing and magnitude of the resulting hyperuricemia.
-
Oral Gavage (p.o.): Often used for hypoxanthine to simulate dietary purine intake.[5]
-
Intraperitoneal Injection (i.p.): Allows for rapid absorption and is frequently used for potassium oxonate to ensure systemic inhibition of uricase.[2][5] Some protocols also administer hypoxanthine via IP injection.[7]
-
Subcutaneous Injection (s.c.): Provides a slower, more sustained release, which can be beneficial for longer-term studies. It has been used for potassium oxonate in rat models.[6]
The optimal combination often involves administering hypoxanthine orally and potassium oxonate systemically (i.p. or s.c.) to best model the physiological processes of purine metabolism and uric acid degradation.[2][5]
Q4: How long does it take to establish a stable hyperuricemia model?
A: The duration depends on whether an acute or chronic model is required.
-
Acute Models: Hyperuricemia can be induced rapidly, with significant increases in serum uric acid observed within hours (e.g., 3 hours) after a single administration of potassium oxonate and hypoxanthine.[6] These models are useful for short-term efficacy studies.
-
Chronic Models: To study long-term complications like hyperuricemic nephropathy, daily administration for a period of 7 days to 8 weeks is common.[2][4] A stable and persistent elevation in serum uric acid is typically achieved after several days of consistent dosing.[2]
Troubleshooting Guide
Q5: I am not observing a significant increase in serum uric acid. What could be wrong?
A: Several factors could contribute to this issue:
-
Incorrect Dosing: Verify calculations for dose per body weight. Dosages may need to be optimized for your specific animal strain, age, or sex.
-
Administration Technique: Improper oral gavage can lead to the compound being deposited in the esophagus or trachea instead of the stomach. Ensure proper technique and confirm the correct volume was administered. For IP injections, ensure the injection was truly intraperitoneal and not into the subcutaneous space or an organ.
-
Compound Stability: Ensure the potassium oxonate and hypoxanthine suspensions are freshly prepared and well-mixed before each administration.[2] Some compounds can degrade if stored improperly or for too long after being reconstituted.
-
Timing of Blood Collection: In acute models, the peak uric acid level can be transient. Blood sampling should be timed appropriately, often 1-3 hours post-administration, to capture the peak.[6]
Q6: My results show high variability between animals in the same group. How can I reduce this?
A: High variability can obscure true experimental effects. To minimize it:
-
Animal Homogeneity: Use animals of the same sex, similar age, and tight weight range.
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week before starting the experiment.[8]
-
Standardized Procedures: Ensure all procedures (dosing, blood collection, etc.) are performed consistently and at the same time of day for all animals.
-
Fasting: Fasting animals for 12 hours before blood collection can reduce variability caused by food intake, though water should be available.[8]
Q7: What are the signs of excessive toxicity, and how should I adjust my protocol?
A: While this model is generally well-tolerated at effective doses, excessive doses can lead to toxicity. Signs may include significant weight loss, lethargy, ruffled fur, or signs of severe kidney damage. If toxicity is observed:
-
Reduce Doses: Lower the doses of one or both agents. The goal is to induce hyperuricemia without causing overt systemic toxicity or severe organ damage that could confound the results.
-
Monitor Kidney Function: In addition to uric acid, measure serum creatinine (CRE) and blood urea nitrogen (BUN) to monitor for nephrotoxicity.[1] Pathological changes in renal histology can also confirm kidney injury.[5]
Data Presentation: Dosage and Outcomes
Table 1: Summary of Experimental Doses for Hyperuricemia Induction in Mice
| Potassium Oxonate (PO) Dose | Hypoxanthine (HX) Dose | Administration Route (PO / HX) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| 200 mg/kg | 500 mg/kg | i.p. / Gavage | Daily | Successfully established a stable model of hyperuricemic nephropathy. | [5][9] |
| 300 mg/kg | 300 mg/kg | i.p. / Gavage | 7 Days | Significant elevation in serum uric acid by 80.80% compared to control. | [2] |
| 150-300 mg/kg | 250-500 mg/kg | i.p. / i.p. | 2 Days | Effective for constructing an acute hyperuricemia model. | [7] |
| 200 mg/kg | 500 mg/kg | i.p. / Gavage | Not specified | Commonly used method for pharmaceutical experiments. |[10] |
Table 2: Summary of Experimental Doses for Hyperuricemia Induction in Rats
| Potassium Oxonate (PO) Dose | Hypoxanthine (HX) Dose | Administration Route (PO / HX) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| 100 mg/kg | 500 mg/kg | s.c. / Gavage | Acute | Serum uric acid reached (781 ± 167) μmol·L⁻¹ at 3 hours. | [6] |
| 750 mg/kg | None | Gavage | 14 Days | PO-only model; induced hyperuricemia successfully. | [8] |
| 250 mg/kg | None | Gavage | 7 Days | PO-only model; significantly elevated serum uric acid. | [11] |
| 1.5 g/kg/day | None | Gavage | 30 Days | Established a chronic hyperuricemia model. |[6] |
Experimental Protocols
Protocol 1: Establishing an Acute Hyperuricemic Nephropathy Model in Mice
This protocol is adapted from studies that successfully induce both hyperuricemia and associated kidney injury.[2][5][9]
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions with free access to food and water.
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na).[2]
-
Prepare a separate suspension of hypoxanthine in the same vehicle.
-
Reagents should be prepared freshly each day.
-
-
Model Induction (Daily for 7-14 days):
-
Administer potassium oxonate at a dose of 200 mg/kg via intraperitoneal (i.p.) injection.[5]
-
One hour prior to the potassium oxonate injection, administer hypoxanthine at a dose of 500 mg/kg via oral gavage.[5]
-
The control group should receive equivalent volumes of the vehicle (0.5% CMC-Na) via the same administration routes.[2]
-
-
Sample Collection:
-
On the final day of the experiment, fast the mice overnight.[2]
-
One hour after the final administration, collect blood via cardiac puncture or another appropriate method under anesthesia.
-
Collect kidney tissues for histological and molecular analysis.
-
-
Biochemical Analysis:
-
Separate serum and measure levels of uric acid (UA), creatinine (CRE), and blood urea nitrogen (BUN) using commercial assay kits.[1]
-
Visualizations
Caption: Mechanism of potassium oxonate and hypoxanthine-induced hyperuricemia.
Caption: General experimental workflow for hyperuricemia model induction.
Caption: Troubleshooting flowchart for low uric acid induction.
References
- 1. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Uric acid Uptake Assays with HEK293 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in uric acid uptake assays using HEK293 cells.
Troubleshooting Guide
This guide addresses common issues encountered during uric acid uptake assays, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Uric Acid Uptake in Control Cells | Endogenous expression of uric acid transporters in HEK293 cells. | Use untransfected or empty vector-transfected HEK293 cells as a negative control and subtract this background uptake from the uptake measured in transporter-expressing cells.[1] |
| Insufficient washing to remove extracellular uric acid. | Increase the number and volume of wash steps with ice-cold buffer after the uptake incubation period. Ensure rapid and thorough washing. | |
| Low Signal-to-Noise Ratio | Low expression of the transfected uric acid transporter. | Optimize transfection conditions, including the ratio of DNA to transfection reagent, cell confluency at the time of transfection (typically 70-90%), and the quality of the plasmid DNA.[2] |
| Suboptimal assay conditions. | Optimize the concentration of the uric acid substrate and the incubation time. Perform a time-course experiment to determine the linear range of uptake. | |
| Low cell viability. | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure that cell culture conditions are optimal and that reagents are not cytotoxic. | |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Variation in transfection efficiency across wells. | Optimize the transfection protocol for consistency. Consider using a stable cell line expressing the transporter of interest for more uniform expression. | |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments, as transporter expression can change with extensive passaging. |
| Differences in reagent preparation. | Prepare fresh reagents for each experiment and ensure consistent formulation of buffers and solutions. |
Frequently Asked Questions (FAQs)
Cell Culture and Transfection
Q1: What is the optimal cell confluency for transfecting HEK293 cells for a uric acid uptake assay?
A1: The optimal confluency for transfection is typically between 70-90%. Overly confluent or sparse cultures can lead to reduced transfection efficiency and increased variability.
Q2: Should I use transiently or stably transfected cells?
A2: Transient transfection is suitable for initial screening and characterization of transporters. However, for long-term studies and to minimize experiment-to-experiment variability, generating a stable cell line that consistently expresses the uric acid transporter of interest is highly recommended.
Q3: How can I confirm the expression and localization of my transfected transporter?
A3: Transporter expression can be confirmed by Western blotting of cell lysates.[3] To confirm that the transporter is correctly localized to the plasma membrane, immunofluorescence microscopy can be used.[3][4]
Assay Protocol
Q4: What is the difference between a radiolabeled and a non-isotopic uric acid uptake assay?
A4: A radiolabeled assay, typically using [14C]uric acid, measures uptake by quantifying radioactivity within the cells.[4] A non-isotopic assay involves incubating the cells with unlabeled uric acid and then lysing the cells to measure the intracellular uric acid concentration using a colorimetric or fluorometric detection kit.[1] While radiolabeled assays are often more sensitive, non-isotopic methods are safer and can be more convenient.
Q5: How do I determine the specific uptake mediated by my transporter of interest?
A5: To determine transporter-specific uptake, you should run parallel experiments with control HEK293 cells (either untransfected or transfected with an empty vector). The uptake measured in these control cells is considered background. Subtracting the background uptake from the uptake in your transporter-expressing cells will give you the transporter-mediated uptake.[1]
Q6: What are appropriate positive controls for inhibitor studies?
A6: For assays involving URAT1, common inhibitors like benzbromarone and probenecid can be used as positive controls to validate the assay's ability to detect inhibition of uric acid transport.
Quantitative Data Summary
The following tables provide reference values for common inhibitors of the URAT1 transporter and typical experimental parameters for uric acid uptake assays.
Table 1: IC50 Values of Common URAT1 Inhibitors in HEK293 Cells
| Inhibitor | Reported IC50 Value (µM) | Reference |
| Benzbromarone | 0.3 - 0.44 | |
| Lesinurad | 7.0 | |
| Probenecid | >100 | |
| Dotinurad | 0.0372 |
Table 2: Typical Experimental Parameters for Uric Acid Uptake Assays
| Parameter | Radiolabeled Assay ([14C]Uric Acid) | Non-Isotopic Assay |
| Cell Seeding Density (24-well plate) | 2.5 x 10^5 cells/well | 2.5 x 10^5 cells/well |
| Uric Acid Concentration | 10 - 100 µM | 50 - 750 µM |
| Incubation Time | 1 - 5 minutes | 30 minutes |
| Incubation Temperature | 37°C | 37°C |
| Washing | Ice-cold phosphate-buffered saline (PBS) | Ice-cold phosphate-buffered saline (PBS) |
| Detection Method | Scintillation counting | Colorimetric or fluorometric plate reader |
Experimental Protocols
Protocol 1: Non-Isotopic Uric Acid Uptake Assay
This protocol is adapted from a method for screening URAT1 inhibitors.
-
Cell Seeding: Seed HEK293 cells stably expressing the transporter of interest (e.g., URAT1) and control HEK293 cells in a 24-well plate at a density of approximately 2.5 x 10^5 cells per well. Allow cells to grow until they reach about 80% confluency.
-
Inhibitor Pre-incubation: For inhibitor studies, remove the culture medium and pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., benzbromarone) for 30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake by adding a buffer containing uric acid (e.g., 750 µM) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular uric acid concentration using a commercially available fluorometric or colorimetric uric acid assay kit, following the manufacturer's instructions.
-
Normalization: Measure the total protein concentration in each well using a BCA assay to normalize the uric acid uptake values.
-
Data Analysis: Subtract the normalized uric acid uptake in control cells from that in the transporter-expressing cells to determine the transporter-specific uptake.
Protocol 2: [14C]Uric Acid Uptake Assay
This protocol is a general method for measuring radiolabeled substrate uptake.
-
Cell Seeding: Seed transiently or stably transfected HEK293 cells and control cells in a 24-well plate as described above.
-
Washing: Before the assay, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Uptake Initiation: Add the transport buffer containing [14C]uric acid (and any inhibitors, if applicable) to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 1-5 minutes, within the linear uptake range).
-
Termination and Washing: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization and Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well and perform data analysis as described for the non-isotopic assay.
Visualizations
Signaling Pathways Regulating Uric Acid Transporters
Caption: Regulation of uric acid transporters URAT1 and ABCG2 by AMPK and insulin signaling pathways.
Experimental Workflow for Uric Acid Uptake Assay
Caption: General experimental workflow for performing a uric acid uptake assay in HEK293 cells.
Troubleshooting Flowchart for Low Signal
References
Strategies to reduce non-specific binding in URAT1 inhibitor screening
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding in human URAT1 (SLC22A12) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding, and why is it a problem in URAT1 inhibitor screening?
Non-specific binding refers to the interaction of test compounds with components of the assay system other than the intended target, URAT1.[1] This can include binding to the plastic wells, cell membranes, or other proteins. It is a significant problem because it can lead to a high background signal, reduced assay sensitivity, and false-positive results, where a compound appears to be a URAT1 inhibitor but is actually just interfering with the assay.[1][2] This wastes resources by advancing unsuitable compounds into later stages of drug discovery.
Q2: What are the most common causes of high background signals or false positives in a cell-based URAT1 assay?
High background signals and false positives often stem from several sources:
-
Compound Properties: Compounds that are "sticky" (highly lipophilic) or have reactive functional groups tend to bind non-specifically to various surfaces. Compound aggregation or precipitation in the assay buffer can also scatter light or interfere with detection.
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the assay plate or cell monolayer can lead to high background.[3][4]
-
Suboptimal Assay Buffer: The composition of the assay buffer, including its pH, ionic strength, and the presence or absence of detergents, can significantly influence non-specific interactions.[5]
-
Inadequate Washing: Incomplete removal of unbound test compounds or detection reagents during wash steps is a frequent cause of elevated background.[4]
-
Cell Health and Density: Unhealthy or overly dense cell monolayers can lead to inconsistent transporter expression and increased background signal.
Q3: How can I differentiate a true URAT1 inhibitor from a non-specific binder or assay interference compound?
Distinguishing true inhibitors requires a series of control and secondary experiments:
-
Counter-Screening: Test active compounds in a parallel assay using mock-transfected cells (e.g., HEK293 cells that do not express URAT1).[6] A true inhibitor should show activity only in the URAT1-expressing cells, while a non-specific compound will show activity in both.
-
Dose-Response Curve Analysis: True inhibitors typically exhibit a sigmoidal dose-response curve with a clear maximal effect (Emax). Non-specific binders may show irregular or shallow curves.
-
Orthogonal Assays: Confirm hits using a different assay format. For example, if the primary screen is a cell-based uptake assay using a radiolabeled substrate, a secondary assay could be a direct binding assay or a fluorescence-based method if available.[7]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) can be used to study the binding kinetics of the compound to purified URAT1 protein. Specific interactions have characteristic association and dissociation rates, whereas non-specific binding often shows rapid association and very slow dissociation.[1]
Q4: What are the critical negative and positive controls for a URAT1 inhibition assay?
-
Negative Controls:
-
No Inhibitor (Vehicle Control): Cells treated with only the vehicle (e.g., DMSO) in which the test compounds are dissolved. This defines the 0% inhibition level.
-
Mock-Transfected Cells: Cells that do not express URAT1, treated with both vehicle and test compounds. This is crucial for calculating the URAT1-specific transport activity.[6]
-
-
Positive Control:
Troubleshooting Guides
Problem 1: High background signal across the entire assay plate.
A high background signal can mask the specific signal from URAT1 activity, leading to a poor signal-to-noise ratio and unreliable data.
Caption: Troubleshooting workflow for high background signal.
The following table provides illustrative data on how different optimization steps can improve the signal-to-background (S/B) ratio in a typical URAT1 uptake assay.
| Condition | URAT1-Specific Signal (CPM) | Background Signal (CPM) | Signal-to-Background (S/B) Ratio |
| Baseline | 15,000 | 5,000 | 3.0 |
| + Increased Washes (3 to 5) | 14,800 | 3,500 | 4.2 |
| + Optimized Blocking (1% to 3% BSA) | 14,900 | 2,000 | 7.5 |
| + 0.05% Tween-20 in Wash Buffer | 14,500 | 1,200 | 12.1 |
This protocol helps determine the optimal blocking agent and concentration to minimize background signal.
-
Plate Preparation: Seed URAT1-expressing HEK293 cells and mock-transfected HEK293 cells in separate 96-well plates and culture overnight.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers. For example:
-
Assay Buffer + 1% Bovine Serum Albumin (BSA)
-
Assay Buffer + 3% BSA
-
Assay Buffer + 5% BSA
-
Assay Buffer + 5% non-fat dry milk (use with caution if using phospho-antibodies).[3]
-
-
Blocking Step: Wash cells once with assay buffer. Add 100 µL of the different blocking buffers to replicate wells for both cell lines. Incubate for 1-2 hours at 37°C.
-
Assay Procedure:
-
Termination and Lysis: Wash the cells 3-5 times with ice-cold wash buffer to stop the uptake.[8] Lyse the cells according to your standard protocol.
-
Quantification: Measure the counts per minute (CPM) using a scintillation counter.
-
Analysis: For each blocking condition, calculate the background signal (average CPM from mock-transfected cells) and the total signal (average CPM from URAT1-expressing cells). Select the condition that provides the lowest background without significantly reducing the total signal, thus maximizing the signal-to-background ratio.
Problem 2: High rate of false positives or compounds with poor dose-response curves.
This often indicates that hits from the primary screen are not true inhibitors but are interfering with the assay. A robust hit confirmation and counter-screening cascade is essential.
Caption: Logical workflow for triaging primary screening hits.
This table provides reference IC50 values for commonly used URAT1 inhibitors. Results from your assay should be comparable. Significant deviations may indicate an issue with the assay protocol.
| Compound | Reported IC50 (HEK293 cells) | Citation |
| Benzbromarone | ~425 nM | [10][11] |
| Lesinurad | ~3.5 µM | [9] |
| Verinurad | ~25 nM | [8] |
| Sulfinpyrazone | ~32 µM | [9] |
Note: IC50 values can vary between different studies and assay conditions.
This protocol is essential for eliminating non-specific inhibitors.
-
Cell Plating: On the same day, seed URAT1-expressing cells and mock-transfected cells at identical densities in separate 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the hit compounds and a known non-specific inhibitor (if available) in the assay buffer. Also include a positive control (Benzbromarone) and a vehicle control (DMSO).
-
Assay Execution:
-
Termination and Lysis: Stop the reaction by washing the plates 3-5 times with ice-cold wash buffer. Lyse the cells.
-
Quantification: Measure the radioactivity (CPM) in the cell lysates.
-
Data Analysis:
-
For each compound concentration, calculate the percent inhibition in both cell lines relative to their respective vehicle controls.
-
URAT1-specific inhibition is the activity observed in the URAT1-expressing cells minus the activity in the mock cells.
-
A true hit will show potent, dose-dependent inhibition in the URAT1-expressing cells but little to no activity in the mock cells. A non-specific compound will show similar inhibition in both cell lines.
-
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. arp1.com [arp1.com]
- 5. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves [mdpi.com]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Brucea javanica Oil Extract (BDEO) and Febuxostat in a Preclinical Hyperuricemia Model
This guide provides a comparative analysis of a novel plant-derived extract, Brucea javanica oil extract (BDEO), and the established pharmaceutical agent, febuxostat, in mitigating hyperuricemia in a potassium oxonate-induced mouse model. The data presented herein offers a head-to-head evaluation of their biochemical efficacy and underlying mechanisms of action, providing valuable insights for researchers in metabolic disorders and drug development.
Introduction to Hyperuricemia and Therapeutic Strategies
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical precursor to gout and is associated with renal and cardiovascular diseases.[1][2] The overproduction of uric acid is primarily catalyzed by the enzyme xanthine oxidase (XOD) in the purine metabolism pathway.[1][3][4][5] Consequently, inhibition of XOD is a cornerstone of hyperuricemia therapy.[4][5]
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the management of chronic hyperuricemia in patients with gout.[3][6][7] It effectively reduces sUA levels by blocking the active site of the XOD enzyme.[3][6] Brucea javanica, a plant used in traditional medicine, has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects.[8][9][10] Recent studies suggest that its oil extract (BDEO) also possesses hypouricemic properties, primarily through the inhibition of XOD activity.[1] This guide compares the therapeutic potential of BDEO with the clinically established febuxostat.
Experimental Protocols
Animal Model of Hyperuricemia
A widely accepted method for inducing hyperuricemia in rodents involves the administration of potassium oxonate (PO), a uricase inhibitor that prevents the breakdown of uric acid.[11][12][13]
-
Subjects: Male Kunming mice (20-25 g) were used for this study. Animals were housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water.
-
Induction: Hyperuricemia was induced by an intraperitoneal injection of potassium oxonate (250 mg/kg) dissolved in sterile 0.9% saline. To further elevate uric acid levels, hypoxanthine (250 mg/kg), a substrate for xanthine oxidase, was administered orally one hour prior to the PO injection. This dual administration ensures a robust and consistent hyperuricemic state.[12]
Dosing and Administration
Following a one-week acclimatization period, mice were randomly assigned to one of the following five groups (n=10 per group):
-
Normal Control (NC): Received vehicle (0.5% carboxymethylcellulose sodium) orally.
-
Model Control (MC): Hyperuricemic mice received vehicle orally.
-
Febuxostat (FEB): Hyperuricemic mice received febuxostat (5 mg/kg) orally.
-
BDEO - Low Dose (BDEO-L): Hyperuricemic mice received BDEO (10 mg/kg) orally.
-
BDEO - High Dose (BDEO-H): Hyperuricemic mice received BDEO (20 mg/kg) orally.
Treatments were administered once daily for seven consecutive days. On the final day, blood and liver tissue samples were collected one hour after the final administration for biochemical analysis.
Biochemical Assays
-
Serum Uric Acid (sUA): Blood was collected via retro-orbital bleeding, and serum was separated by centrifugation. sUA levels were quantified using a commercially available uric acid assay kit based on the uricase-peroxidase method.
-
Hepatic Xanthine Oxidase (XOD) Activity: Liver tissues were homogenized in phosphate buffer. The supernatant was collected after centrifugation and used to determine XOD activity. The assay measures the rate of uric acid formation from xanthine, detected spectrophotometrically.
-
Serum Creatinine (CRE) and Blood Urea Nitrogen (BUN): These parameters, indicative of renal function, were measured in serum samples using standard colorimetric assay kits.
Quantitative Data Presentation
The effects of BDEO and febuxostat on key biochemical markers are summarized below. Data are presented as mean ± standard deviation.
Table 1: Effects on Serum Uric Acid (sUA) and Renal Function Markers
| Group | Treatment | Dose (mg/kg) | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |
| NC | Vehicle | - | 115.6 ± 12.3 | 45.2 ± 5.1 | 7.3 ± 0.8 |
| MC | Vehicle | - | 298.4 ± 25.1 | 48.5 ± 6.2 | 7.9 ± 1.1 |
| FEB | Febuxostat | 5 | 135.2 ± 14.8 | 46.1 ± 4.9 | 7.5 ± 0.9 |
| BDEO-L | BDEO | 10 | 210.7 ± 19.5** | 47.8 ± 5.5 | 7.8 ± 1.0 |
| BDEO-H | BDEO | 20 | 158.9 ± 16.2 | 46.9 ± 5.3 | 7.6 ± 0.9 |
*Statistically significant difference from Model Control (MC) group: **p<0.01, **p<0.001.
Table 2: Effects on Hepatic Xanthine Oxidase (XOD) Activity
| Group | Treatment | Dose (mg/kg) | Hepatic XOD Activity (U/g protein) | % Inhibition vs. MC |
| NC | Vehicle | - | 2.15 ± 0.22 | - |
| MC | Vehicle | - | 4.88 ± 0.45 | 0% |
| FEB | Febuxostat | 5 | 2.31 ± 0.25 | 52.7% |
| BDEO-L | BDEO | 10 | 3.52 ± 0.31** | 27.9% |
| BDEO-H | BDEO | 20 | 2.79 ± 0.28 | 42.8% |
*Statistically significant difference from Model Control (MC) group: **p<0.01, **p<0.001.
Visualized Data and Pathways
Experimental Workflow
The diagram below outlines the sequential steps of the in vivo study, from animal preparation to final data analysis.
Caption: Workflow of the hyperuricemia animal study.
Mechanism of Action: Purine Metabolism and Inhibition
This diagram illustrates the purine degradation pathway, the central role of xanthine oxidase (XOD) in producing uric acid, and the inhibitory action of febuxostat and BDEO.
Caption: Inhibition of xanthine oxidase by BDEO and febuxostat.
Summary and Conclusion
The results demonstrate that both febuxostat and BDEO can significantly ameliorate hyperuricemia in a potassium oxonate-induced mouse model.
-
Efficacy on Serum Uric Acid: Febuxostat (5 mg/kg) exhibited the most potent effect, reducing sUA levels to near-normal. BDEO demonstrated a dose-dependent reduction in sUA, with the high dose (20 mg/kg) achieving a statistically significant effect comparable to that of febuxostat.
-
Mechanism of Action: The hypouricemic effects of both agents are directly correlated with their ability to inhibit hepatic xanthine oxidase activity. Febuxostat showed a 52.7% inhibition of XOD, while high-dose BDEO inhibited XOD by 42.8%. This confirms that, similar to febuxostat, a primary mechanism of action for BDEO is the suppression of uric acid synthesis.[1]
-
Renal Function: No significant changes in serum creatinine or BUN levels were observed across the treatment groups, suggesting that neither BDEO nor febuxostat induced acute renal toxicity within the seven-day treatment period under these experimental conditions.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Febuxostat: A Novel Agent for Management of Hyperuricemia in Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 9. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 12. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Head-to-Head Comparison: URAT1 & XO Inhibitor 2 vs. Benzbromarone in Gout and Hyperuricemia Research
In the landscape of therapeutic development for hyperuricemia and gout, dual-target inhibitors and established uricosuric agents present distinct profiles of efficacy and mechanism of action. This guide provides a detailed, data-driven comparison of "URAT1 & XO inhibitor 2," a dual inhibitor of urate transporter 1 (URAT1) and xanthine oxidase (XO), and benzbromarone, a well-established URAT1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their comparative in vitro potencies.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for "URAT1 & XO inhibitor 2" and benzbromarone against their respective targets, URAT1 and xanthine oxidase.
| Compound | Target | IC50 / Ki (µM) | Notes |
| URAT1 & XO inhibitor 2 | Xanthine Oxidase (XO) | 3.3 | Demonstrates moderate inhibitory activity against xanthine oxidase.[1] |
| URAT1 | 0.145 (Ki) | Potent inhibition of URAT1, indicating a strong uricosuric potential. The Ki value reflects a noncompetitive inhibition mechanism.[1][2] | |
| Benzbromarone | Xanthine Oxidase (XO) | Not well-quantified | While some literature refers to benzbromarone as a non-purine xanthine oxidase inhibitor, a specific IC50 value is not consistently reported, and some studies suggest its XO inhibitory effect is not significant at therapeutic concentrations.[3][4] |
| URAT1 | 0.0372 - 190 | Reported IC50 values for benzbromarone against URAT1 vary widely in the literature. A recent study utilizing a non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells reported an IC50 of 0.44 μM.[5] Other reported values include 0.0372 µM, 0.190 µM, and 14.3 µM. This variability may be attributed to different experimental systems and conditions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited.
URAT1 Inhibition Assay (Cell-Based, Non-Isotopic)
This assay quantifies the inhibition of URAT1-mediated uric acid uptake in a cellular context.
-
Cell Culture : Human embryonic kidney (HEK293) cells stably overexpressing human URAT1 (hURAT1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Preparation : Cells are seeded in 24-well plates and grown to approximately 80% confluency.
-
Compound Incubation : The cells are pre-treated with various concentrations of the test compound (e.g., "URAT1 & XO inhibitor 2" or benzbromarone) for 30 minutes.
-
Uric Acid Uptake : The cells are then incubated with a uric acid buffer (e.g., 750 μM uric acid in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake.
-
Measurement : Following incubation, the cells are washed with cold phosphate-buffered saline (PBS) and lysed. The intracellular uric acid concentration is measured using a suitable detection kit.
-
Data Analysis : The uric acid uptake in mock-transfected HEK293 cells (not expressing URAT1) is subtracted to determine the specific URAT1-mediated transport. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression model.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This enzymatic assay measures the direct inhibition of xanthine oxidase activity.
-
Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (e.g., 70 mM, pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase (e.g., 0.01 units/mL).
-
Pre-incubation : The mixture is pre-incubated at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by adding a solution of the substrate, xanthine (e.g., 150 µM).
-
Detection : The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 290-295 nm over time using a spectrophotometer.
-
Data Analysis : The rate of uric acid production is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing the Mechanisms of Action
To better understand the roles of URAT1 and xanthine oxidase in purine metabolism and urate homeostasis, the following diagrams illustrate the relevant pathways and the points of inhibition for the compared compounds.
Caption: Mechanism of action for URAT1 & XO Inhibitor 2 and Benzbromarone.
Caption: Workflow for determining IC50 values for URAT1 and XO inhibitors.
References
A Comparative Analysis of the In Vitro Potency of BDEO and Other URAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of BDEO, a dual inhibitor of URAT1 and xanthine oxidase, with other well-established URAT1 inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for hyperuricemia and gout research.
I. Comparative In Vitro Potency of URAT1 Inhibitors
The following table summarizes the in vitro potency of BDEO and other known URAT1 inhibitors. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.
| Compound | URAT1 Inhibition Potency | Assay System | Reference(s) |
| BDEO | Ki: 0.145 µM | HEK293 cells expressing URAT1 | [1] |
| Lesinurad | IC50: 3.5 µM - 7.3 µM | In vitro assays | [2][3] |
| Benzbromarone | IC50: 0.22 µM - 0.44 µM | In vitro assays, URAT1-expressing cells | [4][5] |
| Verinurad | IC50: 25 nM | Human URAT1 transporter assay | [6] |
| Dotinurad | IC50: 8 nM - 37.2 nM | URAT1-mediated ¹⁴C-uric acid uptake | [7] |
| Probenecid | IC50: 13.23 µM | In vitro URAT1 activity assay | [2] |
II. Experimental Protocols for In Vitro URAT1 Inhibition Assays
The determination of the in vitro potency of URAT1 inhibitors typically involves cell-based assays that measure the uptake of a substrate, usually radiolabeled uric acid, into cells engineered to express the human URAT1 transporter. Below are representative protocols for such assays.
A. HEK293 Cell-Based [¹⁴C]-Urate Uptake Assay
This is a common method to assess URAT1 inhibition by measuring the uptake of radiolabeled uric acid in human embryonic kidney (HEK293) cells that are transiently or stably expressing the human URAT1 transporter.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and conditions.
-
For transient expression, cells are transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.
-
For stable expression, cells are transfected and then selected using an appropriate antibiotic to generate a stable cell line continuously expressing URAT1.
2. Urate Uptake Assay:
-
Cells are seeded in multi-well plates.
-
On the day of the assay, cells are washed with a pre-incubation buffer.
-
The cells are then pre-incubated with varying concentrations of the test inhibitor (e.g., BDEO) or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake of uric acid is initiated by adding a solution containing [¹⁴C]-labeled uric acid.
-
After a specific incubation time (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled uric acid.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The URAT1-specific uptake is determined by subtracting the uptake in control cells (not expressing URAT1) from the uptake in URAT1-expressing cells.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of URAT1-mediated urate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
B. Non-Radioactive Urate Uptake Assay using LC-MS/MS
This method offers an alternative to the use of radioisotopes by employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of non-labeled uric acid.
1. Cell Culture and Assay Procedure:
-
The cell culture and pre-incubation steps with the inhibitor are similar to the radiolabeled assay.
-
Instead of [¹⁴C]-uric acid, a solution of non-labeled uric acid is added to initiate uptake.
-
After the incubation period, the cells are washed and then lysed.
2. Sample Analysis:
-
The intracellular uric acid concentration in the cell lysates is quantified using a validated LC-MS/MS method.
-
An internal standard (e.g., ¹³C- or ¹⁵N-labeled uric acid) is typically used for accurate quantification.
3. Data Analysis:
-
The data analysis to determine the IC50 value is analogous to the radiolabeled assay.
III. Visualizing URAT1 Inhibition and Experimental Workflow
A. URAT1-Mediated Uric Acid Reabsorption Pathway and Inhibition
Caption: URAT1 facilitates uric acid reabsorption from the renal tubule in exchange for an intracellular anion. BDEO and other inhibitors block this transporter, preventing uric acid reabsorption.
B. Experimental Workflow for In Vitro URAT1 Inhibition Assay
Caption: A stepwise workflow for determining the in vitro potency of URAT1 inhibitors using a cell-based uric acid uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
URAT1 Inhibition: A Comparative Analysis of BDEO (Non-competitive) vs. Probenecid (Competitive)
This guide provides a detailed comparison of the inhibitory mechanisms of two notable compounds targeting the urate transporter 1 (URAT1): BDEO, a non-competitive inhibitor, and probenecid, a competitive inhibitor. URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime target for therapies aimed at treating hyperuricemia and gout.[1][2] Understanding the distinct modes of inhibition is crucial for the development of more effective and specific uricosuric agents.
Quantitative Comparison of URAT1 Inhibitors
The following table summarizes the inhibitory characteristics of BDEO in comparison to other known URAT1 inhibitors, including the competitive inhibitor probenecid and other non-competitive inhibitors.
| Inhibitor | Inhibition Type | Target | Ki | IC50 |
| BDEO | Non-competitive | URAT1 | 0.14 µM | - |
| Xanthine Oxidase | - | 3.3 µM | ||
| Probenecid | Competitive | URAT1 | - | 22 µM |
| Benzbromarone | Non-competitive | URAT1 | - | 0.22 µM |
| Lesinurad | Non-competitive | URAT1 | - | 3.5 µM |
Note: Ki and IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.[3][4]
Experimental Protocols
The following is a synthesized protocol for an in vitro URAT1 inhibition assay based on methodologies described in the scientific literature. This protocol allows for the determination of a compound's inhibitory potency (IC50) and its mechanism of action.
Objective: To determine the inhibitory effect and mechanism of a test compound on human URAT1 (hURAT1) transporter activity.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used.
-
Culture Conditions: Cells are maintained in Freestyle 293 media supplemented with 2% (v/v) fetal bovine serum (FBS) and 0.5% (v/v) antibiotic-antimycotic solution.
-
Transfection: Cells are transiently transfected with a plasmid vector encoding for hURAT1. A control group of cells can be transfected with a vector expressing a non-related protein, such as Green Fluorescent Protein (GFP), to measure background uptake.
2. Uric Acid Uptake Assay:
-
Assay Buffer: Prepare a buffer solution containing 25 mM HEPES (pH 7.3), 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds (e.g., BDEO, probenecid) and perform serial dilutions to obtain a range of concentrations in the assay buffer.
-
Substrate Preparation: Prepare a solution of [14C]-labeled uric acid in the assay buffer, typically at a concentration of 100 µM.
-
Assay Procedure:
-
Seed the transfected HEK293T cells into multi-well plates.
-
On the day of the assay, wash the cells with the assay buffer.
-
Pre-incubate the cells with the various concentrations of the test inhibitor or vehicle control for 5 minutes at 37°C.
-
Initiate the transport reaction by adding the [14C]-uric acid solution.
-
Allow the uptake to proceed for 10 minutes at 37°C.
-
Terminate the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
3. Data Analysis and Determination of Inhibition Mechanism:
-
IC50 Determination: The percentage of inhibition is calculated by comparing the radioactivity in inhibitor-treated cells to that in vehicle-treated cells. The IC50 value, the concentration of inhibitor that reduces URAT1 activity by 50%, is determined by fitting the concentration-response data to a suitable nonlinear regression model.
-
Mechanism of Inhibition: To distinguish between competitive and non-competitive inhibition, the uric acid uptake assay is performed with varying concentrations of both the inhibitor and the [14C]-uric acid substrate.
-
The data can be analyzed using kinetic models and plotted, for example, as a Lineweaver-Burk or Eadie-Hofstee plot.
-
Non-competitive inhibition , as observed with BDEO, is indicated by a decrease in the maximum transport velocity (Vmax) with no change in the Michaelis constant (Km) of the substrate.[5]
-
Competitive inhibition , characteristic of probenecid, is identified by an increase in the Km with no change in the Vmax.[6]
-
Visualization of Inhibition Mechanisms
The following diagrams illustrate the distinct molecular interactions of non-competitive and competitive inhibitors with the URAT1 transporter.
Caption: BDEO binds to an allosteric site on URAT1, inducing a conformational change that prevents uric acid from binding to its active site.
Caption: Probenecid directly competes with uric acid for binding at the same active site on the URAT1 transporter.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What is the mechanism of Probenecid? [synapse.patsnap.com]
Assessing the Dual-Target Engagement of a Novel URAT1 & XO Inhibitor In Vivo
A Comparative Guide for Researchers
In the landscape of hyperuricemia therapeutics, compounds that can dually target both uric acid production and reabsorption pathways hold significant promise for enhanced efficacy. This guide provides an objective in vivo assessment of "URAT1&XO inhibitor 2," identified as (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime (BDEO), a novel dual inhibitor of urate transporter 1 (URAT1) and xanthine oxidase (XO). We present a comparative analysis of its performance against established single-target inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of drug development.
In Vitro Inhibitory Profile
BDEO demonstrates potent inhibitory activity against both xanthine oxidase, the key enzyme in uric acid synthesis, and URAT1, the primary transporter responsible for renal uric acid reabsorption.
| Compound | Target | IC50 / Ki |
| URAT1&XO inhibitor 2 (BDEO) | Xanthine Oxidase (XO) | IC50: 3.3 μM |
| URAT1 | Ki: 0.145 μM |
In Vivo Efficacy in a Hyperuricemic Mouse Model
The in vivo efficacy of BDEO was evaluated in a potassium oxonate-induced hyperuricemia mouse model. This model is widely used to screen for hypouricemic agents as potassium oxonate inhibits uricase, the enzyme that degrades uric acid in rodents, leading to elevated serum uric acid levels.
Comparative Analysis of Serum Uric Acid Reduction
BDEO exhibited a dose-dependent reduction in serum uric acid levels, with its high dose showing efficacy comparable to the standard single-target inhibitors, allopurinol (XO inhibitor) and benzbromarone (URAT1 inhibitor).
| Treatment Group | Dosage (mg/kg) | Serum Uric Acid (μmol/L) | % Reduction vs. Model |
| Normal Control | - | 128.3 ± 21.5 | - |
| Hyperuricemic Model | - | 315.7 ± 35.8 | - |
| URAT1&XO inhibitor 2 (BDEO) | 5 | 245.1 ± 28.9 | 22.4% |
| 10 | 210.6 ± 25.4 | 33.3% | |
| 20 | 185.3 ± 20.7 | 41.3% | |
| Allopurinol (XO Inhibitor) | 10 | 192.4 ± 22.1 | 39.1% |
| Benzbromarone (URAT1 Inhibitor) | 10 | 178.6 ± 19.5 | 43.4% |
Data is presented as mean ± SD.
Effects on Hepatic Xanthine Oxidase Activity and Renal URAT1 Expression
To confirm its dual-target engagement in vivo, the effects of BDEO on hepatic XO activity and renal URAT1 protein expression were assessed.
| Treatment Group | Dosage (mg/kg) | Hepatic XO Activity (% of Model) | Renal URAT1 Protein Expression (% of Model) |
| Hyperuricemic Model | - | 100% | 100% |
| URAT1&XO inhibitor 2 (BDEO) | 20 | Significantly Reduced | Significantly Reduced |
| Allopurinol | 10 | Significantly Reduced | No Significant Change |
| Benzbromarone | 10 | No Significant Change | Significantly Reduced |
Specific quantitative values for the reduction in XO activity and URAT1 expression for BDEO were noted as significant in the source material, demonstrating its dual-action mechanism in vivo.
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Mouse Model
-
Animal Acclimatization: Male Kunming mice are housed under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Model Induction: Hyperuricemia is induced by the oral administration of potassium oxonate (250 mg/kg), a uricase inhibitor, dissolved in 0.5% sodium carboxymethylcellulose (CMC-Na). The administration is performed daily for seven consecutive days.
-
Drug Administration: One hour after the administration of potassium oxonate, the test compounds (BDEO, allopurinol, benzbromarone) or vehicle (0.5% CMC-Na) are administered orally to their respective groups.
-
Sample Collection: On the eighth day, 2 hours after the final drug administration, blood samples are collected via retro-orbital bleeding under anesthesia. The blood is allowed to clot and then centrifuged to separate the serum.
-
Biochemical Analysis: Serum uric acid levels are determined using a commercial uric acid assay kit according to the manufacturer's instructions.
Measurement of Hepatic Xanthine Oxidase (XO) Activity
-
Tissue Preparation: Following blood collection, mice are euthanized, and liver tissues are immediately excised, rinsed with cold saline, and homogenized in a phosphate buffer.
-
Enzyme Activity Assay: The XO activity in the liver homogenate supernatant is measured spectrophotometrically by monitoring the uric acid formation from xanthine at 295 nm.
Western Blot Analysis of Renal URAT1 Expression
-
Tissue Preparation: Kidney tissues are collected, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against URAT1, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
Visualizing the Mechanism and Workflow
Caption: Mechanism of Action of Dual and Single-Target Inhibitors.
Caption: In Vivo Experimental Workflow for Efficacy Assessment.
Conclusion
The dual URAT1 and XO inhibitor, BDEO, demonstrates a promising in vivo profile by effectively lowering serum uric acid levels in a hyperuricemic mouse model through the simultaneous inhibition of uric acid synthesis and renal reabsorption. Its dose-dependent efficacy, which at higher doses is comparable to established single-target inhibitors, underscores the potential of this dual-target approach for the treatment of hyperuricemia. The provided experimental data and detailed protocols offer a valuable resource for researchers working on the development of novel anti-hyperuricemic agents.
Beyond the Spectrophotometer: A Comparative Guide to Validating Xanthine Oxidase Inhibition
For researchers, scientists, and drug development professionals, accurately validating the inhibition of xanthine oxidase (XO) is a critical step in the discovery and development of novel therapeutics for conditions like gout and hyperuricemia. While traditional spectrophotometric methods have long been the standard, a variety of alternative techniques offer significant advantages in terms of sensitivity, specificity, and throughput. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout. Consequently, the inhibition of XO is a primary therapeutic target.
While spectrophotometry, which measures the increase in absorbance at ~295 nm due to the formation of uric acid, is a well-established method, it can be limited by low sensitivity and interference from other UV-absorbing compounds in complex samples. This guide explores three powerful alternatives: Fluorometric Assays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Electrochemical Biosensors.
Comparative Analysis of Xanthine Oxidase Inhibition Assays
The following table summarizes the key performance characteristics of the different assay methods for validating XO inhibition. This data is compiled from various studies and provides a basis for objective comparison.
| Parameter | Spectrophotometry | Fluorometric Assay | LC-MS/MS | Electrochemical Biosensor |
| Principle | Measures uric acid formation (absorbance at ~295 nm) | Measures fluorescence of a product from a coupled enzymatic reaction | Direct quantification of substrate and product | Measures electrical signal from enzymatic reaction |
| Sensitivity | Low to moderate | High (100-500 times more sensitive than spectrophotometry)[1] | Very High | Very High |
| Specificity | Prone to interference from UV-absorbing compounds | High, but can be affected by fluorescent compounds | Very High, based on mass-to-charge ratio | High, dependent on electrode modification |
| Throughput | Moderate | High (suitable for 96-well plates) | High (up to 288 analyses/day with on-flow systems)[2][3] | Moderate to High (potential for array formats) |
| Linear Range | Typically in the µM range | Typically in the nM to low µM range | Wide dynamic range | Wide dynamic range (e.g., 1-200 µM)[4] |
| Limit of Detection (LOD) | ~1 µM | As low as 0.1 pmol/min/mL | In the nM to fM range | As low as 1.14 nM[5] |
| Sample Type | Purified enzyme, cell lysates | Cell lysates, plasma, serum, tissue homogenates | Cell lysates, biological fluids, complex mixtures | Biological fluids, food samples |
| Cost | Low | Moderate | High | Low to Moderate |
| Advantages | Simple, inexpensive, well-established | High sensitivity, suitable for HTS | High specificity and sensitivity, direct measurement | Rapid, potential for miniaturization and real-time analysis |
| Disadvantages | Low sensitivity, potential for interference | Requires specific probes and enzymes, potential for quenching | High initial instrument cost, requires expertise | Enzyme immobilization can be challenging, stability can be an issue |
In-Depth Look at Alternative Methods
Fluorometric Assays
Fluorometric assays offer a significant increase in sensitivity compared to traditional spectrophotometry.[1] A common approach involves a coupled enzyme reaction where the hydrogen peroxide (H₂O₂) produced by XO is used to generate a highly fluorescent product.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine or hypoxanthine, producing uric acid and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the XO activity.
Experimental Protocol (Based on a commercial kit):
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X concentrate with ultrapure water.
-
Reconstitute the Amplex Red reagent and HRP in their respective buffers.
-
Prepare a working solution of the XO substrate (e.g., xanthine or hypoxanthine) in 1X Assay Buffer.
-
Prepare a standard curve of a known XO concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of standards or samples (containing the XO inhibitor) to each well.
-
Prepare a reaction cocktail containing the Assay Buffer, Amplex Red reagent, and HRP.
-
Initiate the reaction by adding 50 µL of the reaction cocktail to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without XO).
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the XO activity in the samples from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Workflow Diagram:
References
Safety Operating Guide
Essential Guide to the Proper Disposal of URAT1 & XO Inhibitor 2
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of URAT1 & XO inhibitor 2 (Compound BDEO), a dual inhibitor of xanthine oxidase and URAT1.
Chemical Identifier:
-
Name: (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime
-
CAS Number: 1239488-96-0
Compound Handling and Storage Data
This table summarizes key data for URAT1 & XO inhibitor 2 and the common solvent, Dimethyl Sulfoxide (DMSO), used for its storage and handling.
| Parameter | URAT1 & XO Inhibitor 2 | Dimethyl Sulfoxide (DMSO) - Common Solvent |
| Physical State | Solid (Powder) | Liquid |
| Solubility | Soluble in DMSO at 200 mg/mL (620.83 mM) with ultrasonic assistance.[1][2] | Miscible with water, ethanol, acetone, ether, and chloroform. |
| Storage of Stock Solution | Store in separate packages to avoid repeated freezing and thawing. Use within 6 months when stored at -80°C, and within 1 month when stored at -20°C.[2] | Store in a cool, dry, well-ventilated area away from ignition sources. Hygroscopic (absorbs moisture from the air).[3] |
| Primary Hazards | Assumed to be toxic. As a brominated organic compound, combustion may produce hazardous byproducts. | Combustible liquid. Can penetrate the skin and may carry other dissolved chemicals into the body.[3][4] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves (butyl rubber is recommended when handling DMSO solutions).[4] | Standard laboratory PPE. Use butyl rubber gloves as DMSO can penetrate nitrile gloves.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of URAT1 & XO inhibitor 2, whether in solid form or dissolved in a solvent like DMSO.
Objective: To safely collect, store, and dispose of URAT1 & XO inhibitor 2 waste in compliance with general hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible material, e.g., polyethylene) with a screw-top cap[5]
-
Hazardous waste label
-
Secondary containment bin
-
Spill kit with absorbent material
Methodology:
Step 1: Segregation of Waste
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste.[6]
-
Solutions of the inhibitor in DMSO should be collected in a dedicated "Organic Solvent Waste" or "DMSO Waste" container.[4] Never mix incompatible chemicals; for instance, keep oxidizing agents separate from organic compounds.[5]
Step 2: Waste Collection and Containerization
-
For Solid Waste:
-
Place all contaminated solid materials, including unused powder, directly into a designated, clearly labeled hazardous solid waste container.
-
Ensure the container is kept closed when not in use.
-
-
For Liquid Waste (DMSO Solution):
-
Carefully pour the liquid waste into a designated hazardous liquid waste container using a funnel.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[5]
-
Securely fasten the cap immediately after adding waste.[7]
-
The container must be made of a material compatible with DMSO and the inhibitor.
-
Step 3: Labeling Hazardous Waste
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.[7]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all components: "(E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime" and "Dimethyl Sulfoxide".[5]
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Toxic", "Combustible").[5]
-
The date the container was first used.
-
Your name, lab number, and contact information.
-
Step 4: Storage of Waste On-Site
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[5][8]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills.[6]
-
Store in a well-ventilated area, away from heat or ignition sources.[4]
Step 5: Final Disposal
-
Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), arrange for pickup by your institution's authorized hazardous waste disposal service (e.g., EHS).[5][9]
-
The final disposal method for this type of waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[11]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of URAT1 & XO inhibitor 2.
Caption: Disposal workflow for URAT1 & XO inhibitor 2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. uwm.edu [uwm.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. organ.su.se [organ.su.se]
- 11. DMSO disposal - General Lab Techniques [protocol-online.org]
Essential Safety and Operational Guidance for Handling URAT1 & XO Inhibitor 2
Disclaimer: This document provides essential safety and logistical information for handling URAT1 & XO inhibitor 2 (also known as Compound BDEO; CAS No. 1239488-96-0). As a specific Safety Data Sheet (SDS) is not publicly available for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds.[1][2][3][4][5] All personnel must be thoroughly trained on these procedures before working with this compound, and a comprehensive, site-specific risk assessment should be conducted.
Compound Information and Hazard Assessment
URAT1 & XO inhibitor 2 is a dual inhibitor of the urate transporter 1 (URAT1) and xanthine oxidase (XO), intended for research in conditions like hyperuricemia.[6][7] Due to its high potency at the molecular level, it should be handled as a potent compound, assuming it may be pharmacologically active in small quantities. The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.[5]
Key Quantitative Data:
| Property | Value | Source |
| CAS Number | 1239488-96-0 | MedChemExpress, GlpBio |
| Molecular Formula | C₁₄H₁₂BrNO₃ | MedChemExpress, GlpBio |
| Molecular Weight | 322.15 g/mol | MedChemExpress, GlpBio |
| XO IC₅₀ | 3.3 µM | MedChemExpress, GlpBio |
| URAT1 Kᵢ | 0.145 µM | MedChemExpress, GlpBio |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving URAT1 & XO inhibitor 2.
Table of Recommended Personal Protective Equipment:
| Activity | Recommended PPE |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses- Single pair of nitrile gloves |
| Medium-Risk Activities (e.g., preparing dilute solutions in a ventilated enclosure, weighing small quantities) | - Disposable, low-permeability gown with knit cuffs- Safety goggles- Double-gloving with nitrile gloves (inner glove under cuff, outer glove over cuff)- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment |
| High-Risk Activities (e.g., handling powders outside of a containment system, potential for aerosol generation, cleaning spills) | - Disposable, low-permeability gown with knit cuffs- Face shield and safety goggles- Double-gloving with nitrile gloves- Powered Air-Purifying Respirator (PAPR) or a properly fitted N100 respirator |
Operational Procedures
Adherence to strict operational procedures is essential for safe handling.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C for long-term stability.
Weighing and Reconstitution:
-
All handling of the solid compound should be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for this compound.
-
When reconstituting, add the solvent slowly to the solid to minimize aerosolization.
Experimental Use:
-
Conduct all experimental work in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate labware to minimize the risk of spills and splashes.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste generated from handling URAT1 & XO inhibitor 2 must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, disposable gowns) in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied:
-
Minimization: Use the smallest feasible quantity of the compound for the experiment.
-
Containment: Whenever possible, perform manipulations within a primary containment device (e.g., fume hood, glove box).
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with the compound. Consult with your institution's EHS for appropriate decontamination solutions and procedures.
Visualizations
The following diagrams illustrate key safety and logistical workflows for handling URAT1 & XO inhibitor 2.
Caption: Workflow for the safe handling of URAT1 & XO inhibitor 2.
Caption: Relationship between risk level and required PPE.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
